Product packaging for 1-propyl-1H-pyrazole-5-carboxylic acid(Cat. No.:CAS No. 1004643-68-8)

1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1353361
CAS No.: 1004643-68-8
M. Wt: 154.17 g/mol
InChI Key: WGJWTCXVNOHDSG-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-5-carboxylic acid (CAS 1004643-68-8) is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This pyrazole-carboxylic acid derivative is characterized by its specific structure, which includes a propyl group at the 1-position of the pyrazole ring . As a versatile building block in organic synthesis, it is particularly valuable in medicinal chemistry for the construction of more complex molecules. Its structure serves as a key precursor in pharmaceutical research, notably in the synthesis of proprietary compounds and active pharmaceutical ingredients (APIs) . Pyrazole derivatives are widely studied for their potential biological activities. Researchers utilize this compound under controlled conditions to develop novel substances for various experimental applications. The compound should be stored sealed in a dry environment at 2-8°C . Handling should be performed with care; refer to the Safety Data Sheet for detailed hazard information . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1353361 1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1004643-68-8

Properties

IUPAC Name

2-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-5-9-6(7(10)11)3-4-8-9/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJWTCXVNOHDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426905
Record name 1-propyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-68-8
Record name 1-propyl-1H-pyrazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-pyrazole-5-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a full characterization profile based on established chemical principles and data from closely related analogues.

Introduction

Pyrazole derivatives are a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and insecticidal properties.[1][2] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological properties through substitution. This compound is a key building block for the synthesis of more complex molecules, where the carboxylic acid moiety serves as a handle for amide bond formation and other functional group transformations. Its N-propyl group contributes to modulating lipophilicity, which can be critical for pharmacokinetic profiles.

Synthetic Pathway

The synthesis of this compound is most effectively achieved via a two-step process. The general strategy involves the initial formation of the corresponding ethyl ester, followed by a saponification reaction to yield the target carboxylic acid. This approach is well-documented for analogous pyrazole derivatives.[3][4]

The overall synthetic transformation is depicted below:

Synthesis_Pathway reagents1 Ethyl 2,4-dioxohexanoate + Propylhydrazine ester Ethyl 1-propyl-1H-pyrazole-5-carboxylate reagents1->ester Step 1: Cyclocondensation reagents2 1. NaOH (aq) 2. HCl (aq) acid This compound reagents2->acid Step 2: Hydrolysis

Caption: General two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

This procedure involves the cyclocondensation reaction between a β-ketoester, ethyl 2,4-dioxohexanoate, and propylhydrazine. The reaction typically proceeds with good regioselectivity.

Materials:

  • Ethyl 2,4-dioxohexanoate

  • Propylhydrazine

  • Ethanol, absolute

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol (5 mL per mmol of ketoester).

  • Add propylhydrazine (1.05 eq) to the solution dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-propyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol details the saponification of the pyrazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-propyl-1H-pyrazole-5-carboxylate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M and 2M solutions

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add an aqueous solution of sodium hydroxide (2.0 eq) to the solution.

  • Stir the mixture vigorously at 50 °C. Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 2-3 by the slow, dropwise addition of 2M HCl. A white precipitate of the carboxylic acid should form.

  • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound as a white or off-white solid.

Characterization Data

As no direct experimental data for the title compound is readily available in the cited literature, the following characterization profile has been compiled based on data from close structural analogs, such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, and established spectroscopic principles for carboxylic acids.[5]

Physical and Chemical Properties
PropertyExpected Value
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white solid
Melting Point Not available (expected >150 °C)
Solubility Soluble in methanol, DMSO; sparingly soluble in water
Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ ppm: ~12.5 (s, 1H, -COOH), ~7.5 (d, 1H, Pyrazole-H), ~6.8 (d, 1H, Pyrazole-H), ~4.2 (t, 2H, -NCH₂-), ~1.8 (sext, 2H, -CH₂CH₂CH₃), ~0.9 (t, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ ppm: ~162 (-COOH), ~140 (Pyrazole-C), ~138 (Pyrazole-C), ~110 (Pyrazole-C), ~50 (-NCH₂-), ~22 (-CH₂CH₂CH₃), ~11 (-CH₃).
FT-IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2960 (C-H stretch, alkyl), ~1710 (strong, C=O stretch), ~1550 (C=N stretch, pyrazole ring), ~1450 (C-H bend), ~1250 (C-O stretch).
Mass Spec. (EI, m/z): Expected [M]⁺ at 154. Prominent fragments would likely include the loss of the carboxyl group (-45) to give a peak at m/z 109, and loss of the propyl group (-43) to give a peak at m/z 111.

Experimental and Logical Workflows

Synthetic and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis start1 Mix Reactants: Ethyl 2,4-dioxohexanoate + Propylhydrazine react1 Reflux in Ethanol with Acetic Acid Catalyst start1->react1 workup1 Aqueous Workup (Extraction) react1->workup1 purify1 Column Chromatography workup1->purify1 ester Ethyl 1-propyl-1H- pyrazole-5-carboxylate purify1->ester start2 Dissolve Ester in THF/Water ester->start2 Intermediate react2 Heat with NaOH(aq) start2->react2 workup2 Acidify with HCl(aq) react2->workup2 purify2 Filter and Wash Solid workup2->purify2 acid 1-propyl-1H-pyrazole- 5-carboxylic acid purify2->acid

Caption: Workflow for synthesis and purification.

Characterization Workflow

This diagram outlines the standard process for confirming the structure and purity of the synthesized compound.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis start Purified Solid Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms mp Melting Point Determination start->mp elemental Elemental Analysis start->elemental confirm Structure and Purity Confirmed nmr->confirm ir->confirm ms->confirm mp->confirm elemental->confirm

Caption: Standard characterization workflow.

Potential Biological Relevance: Signaling Pathway Context

Pyrazole-containing compounds are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While the specific activity of this compound is not documented, its structural class suggests potential interaction with such pathways. The diagram below illustrates the general COX pathway, a common target for pyrazole-based anti-inflammatory drugs.

COX_Pathway cluster_cox COX Enzyme Action membrane Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox pgg2 PGG₂ cox->pgg2 pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor Pyrazole Derivatives (Potential Inhibitor) inhibitor->cox Inhibition

Caption: General COX inflammatory pathway, a potential target.

References

Spectroscopic Characterization of 1-propyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 1-propyl-1H-pyrazole-5-carboxylic acid. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles. This guide also outlines the standard experimental protocols for acquiring such data and includes workflow diagrams to illustrate these processes.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the propyl group, the pyrazole ring protons, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0broad singlet1H-COOH
~7.8 - 8.0doublet1HPyrazole H-3
~6.5 - 6.7doublet1HPyrazole H-4
~4.2 - 4.4triplet2H-N-CH₂-CH₂-CH₃
~1.8 - 2.0sextet2H-N-CH₂-CH₂-CH₃
~0.9 - 1.1triplet3H-N-CH₂-CH₂-CH₃

1.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~140 - 142Pyrazole C-3
~138 - 140Pyrazole C-5
~110 - 112Pyrazole C-4
~50 - 52-N-CH₂-CH₂-CH₃
~23 - 25-N-CH₂-CH₂-CH₃
~10 - 12-N-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2960, ~2870MediumC-H stretch (aliphatic)
~1700-1725StrongC=O stretch (carboxylic acid)
~1500-1600MediumC=N, C=C stretch (pyrazole ring)
~1200-1300StrongC-O stretch (carboxylic acid)
~920BroadO-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

m/zInterpretation
[M]+Molecular ion peak
[M-45]+Loss of -COOH group
[M-C₃H₇]+Loss of the propyl group

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data discussed above.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

2.1.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

2.3.1. Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2.3.2. Data Acquisition:

  • The sample is vaporized and then ionized in the ion source using a high-energy electron beam (typically 70 eV for EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune Tune & Shim insert->tune acquire_H Acquire ¹H Spectrum tune->acquire_H acquire_C Acquire ¹³C Spectrum tune->acquire_C process Process & Analyze Spectra acquire_H->process acquire_C->process

NMR Spectroscopy Experimental Workflow.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply Apply Sample clean->apply background Collect Background apply->background sample Collect Sample Spectrum background->sample process Generate Final Spectrum sample->process

IR Spectroscopy (ATR) Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare Prepare Dilute Solution introduce Introduce Sample prepare->introduce ionize Ionize introduce->ionize analyze Mass Analysis ionize->analyze detect Detect analyze->detect process Generate Mass Spectrum detect->process

Mass Spectrometry (EI) Experimental Workflow.

Crystal Structure and Analysis of Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carboxylic acids represent a significant class of heterocyclic compounds that are pivotal in the fields of medicinal chemistry and drug development. Their structural motifs are frequently encountered in a wide array of pharmacologically active agents, exhibiting diverse biological activities. This technical guide provides an in-depth analysis of the crystal structure of pyrazole carboxylic acids, with a specific focus on derivatives of 1-propyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of public crystallographic data for this exact compound, this guide will utilize data from a closely related analogue, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, to illustrate the key structural features and experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state properties of this important class of molecules.

Molecular Structure and Crystallography

The determination of the three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. X-ray crystallography is the definitive technique for elucidating such structures. The following sections detail the crystal structure of a representative pyrazole carboxylic acid derivative.

Crystal Structure of a this compound Analogue

The crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be present in related compounds such as this compound. The crystallographic data for this analogue is summarized in the table below.

Parameter Value [1]
Chemical FormulaC₈H₁₁N₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5811(16)
b (Å)19.734(7)
c (Å)11.812(4)
β (°)101.181(11)
Volume (ų)1047.6(6)
Z4
Temperature (K)296(2)
RadiationMo Kα (λ = 0.71073 Å)
Rgt(F)0.0742
wRref(F²)0.1176

In the solid state, molecules of pyrazole carboxylic acids often form hydrogen-bonded dimers or chains.[2][3] For instance, in the crystal structure of pyrazole-4-carboxylic acid, molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups.[2][3] In the case of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, intermolecular O-H···N hydrogen bonds are observed between the oxygen atom of the carboxyl group and a nitrogen atom of the pyrazole ring, connecting adjacent molecules to form a one-dimensional chain.[1] The stability of the crystal structure is further enhanced by weak intermolecular C-H···O hydrogen bonds.[1]

The planarity of the pyrazole ring is a key feature, although substituents may be oriented out of this plane. For example, in 4-nitropyrazole-3,5-dicarboxylic acid, the carboxylic groups are coplanar with the pyrazole ring, while the nitro group is perpendicular to it.[4] In the structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angles between the pyrazole ring and the carboxyl and nitro groups are 48.8° and 52.2°, respectively.[1]

Experimental Protocols

The synthesis and crystallographic analysis of pyrazole carboxylic acids involve a series of well-established procedures. The following protocols are generalized from methods reported for various pyrazole derivatives.

Synthesis of this compound (General Procedure)

A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Protocol 1: Synthesis of Pyrazole-5-Carboxylate Ester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected β-ketoester (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add propylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Hydrolysis of Ester to Carboxylic Acid

  • Reaction Setup: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq), to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.[5]

  • Acidification: After complete consumption of the starting material, cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M hydrochloric acid.[5]

  • Isolation: The resulting precipitate of the carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.[5]

Protocol 3: Single Crystal Growth and X-ray Diffraction

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified pyrazole carboxylic acid in an appropriate solvent or solvent mixture (e.g., ethanol-water).[2][3]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often at low temperatures (e.g., 150 K) to reduce thermal motion.[3]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural characterization of a substituted pyrazole carboxylic acid.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start β-Ketoester + Propylhydrazine step1 Knorr Pyrazole Synthesis start->step1 step2 Pyrazole-5-carboxylate Ester step1->step2 step3 Base Hydrolysis step2->step3 product This compound (Crude) step3->product purification Purification (Recrystallization / Chromatography) product->purification pure_product Pure Product purification->pure_product crystallization Single Crystal Growth pure_product->crystallization crystal Single Crystal crystallization->crystal xrd X-ray Diffraction crystal->xrd structure Crystal Structure Determination xrd->structure

Caption: General workflow for the synthesis and structural characterization of pyrazole carboxylic acids.

Conclusion

References

Solubility Profile of 1-propyl-1H-pyrazole-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different solvents is a critical first step in its development and application, impacting everything from reaction conditions for synthesis to formulation for biological testing. This document outlines the key considerations for determining the solubility of this compound and provides a generalized methodology for such an investigation.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by its physicochemical properties and the nature of the solvent. Key factors include:

  • Polarity: The presence of a carboxylic acid group and two nitrogen atoms in the pyrazole ring suggests that the molecule has polar characteristics. Therefore, it is expected to have higher solubility in polar solvents.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are likely to be effective at solvating this molecule.

  • Molecular Weight and Size: The propyl group adds a nonpolar, aliphatic character to the molecule, which may influence its solubility in less polar solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution.

Generalized Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a constant temperature.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, n-hexane)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method (or other quantitative techniques like UV-Vis spectroscopy if the compound has a suitable chromophore and there are no interfering substances).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the saturated solution by comparing the analytical response of the sample to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

While specific data for this compound is unavailable, the results of the aforementioned experimental protocol should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)
n-Hexane1.9< 0.1
Dichloromethane9.1Data to be determined
Ethyl Acetate6.0Data to be determined
Acetone21Data to be determined
Ethanol24.5Data to be determined
Methanol32.7Data to be determined
Water80.1Data to be determined

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to pellet excess solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify using HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Generalized workflow for solubility determination.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various scientific and industrial applications. Although specific quantitative data is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The generalized shake-flask protocol, coupled with a suitable analytical method such as HPLC, will enable researchers to generate reliable solubility data in a range of solvents. This information is invaluable for guiding formulation development, optimizing reaction conditions, and advancing the study of this and related pyrazole compounds.

physical and chemical properties of 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information with data from closely related analogs to present a thorough profile.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative with a propyl group at the 1-position and a carboxylic acid moiety at the 5-position. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Physical Properties of this compound and Related Analogs

PropertyThis compound3-propyl-1H-pyrazole-5-carboxylic acid1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid1-methyl-1H-pyrazole-5-carboxylic acid
CAS Number 1004643-68-8[1]76424-47-0247583-70-6[2][3]16034-46-1
Molecular Formula C₇H₁₀N₂O₂[1]C₇H₁₀N₂O₂C₈H₁₂N₂O₂[2]C₅H₆N₂O₂
Molecular Weight 154.17 g/mol [1]154.17 g/mol 168.19 g/mol [2]126.11 g/mol
Appearance Solid (Predicted)SolidPale yellow solid[2]Solid
Melting Point Not availableNot availableNot available220-225 °C
Boiling Point Not availableNot availableNot availableNot available
Solubility Sparingly soluble in water (Predicted)Not availableNot availableNot available
pKa ~3-4 (Carboxylic acid, Predicted)Not availableNot availableNot available

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the aromatic pyrazole ring and the carboxylic acid functional group. The pyrazole ring is generally stable and can undergo electrophilic substitution reactions. The carboxylic acid moiety imparts acidic properties and can participate in typical reactions such as esterification, amidation, and reduction.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functional group manipulation. A representative synthetic route is detailed below.

Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

This procedure is adapted from the general Knorr pyrazole synthesis.

Materials:

  • Ethyl 2,3-dioxohexanoate

  • Propylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,3-dioxohexanoate (1 equivalent) in ethanol.

  • Add propylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Hydrolysis to this compound

Materials:

  • Ethyl 1-propyl-1H-pyrazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 1-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the propyl group, the pyrazole ring protons, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretches of the pyrazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula.

Biological and Pharmacological Relevance

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow A Starting Materials (Ethyl 2,3-dioxohexanoate, Propylhydrazine) B Knorr Pyrazole Synthesis (Cyclocondensation) A->B C Ethyl 1-propyl-1H-pyrazole-5-carboxylate B->C D Hydrolysis C->D E This compound (Crude Product) D->E F Purification (Recrystallization/Chromatography) E->F G Pure Product F->G H Characterization G->H I NMR (¹H, ¹³C) H->I J IR Spectroscopy H->J K Mass Spectrometry H->K

Caption: Workflow for the synthesis and characterization of the target compound.

Safety Information

Hazard Statements: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Statements: [1]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information should be used as a guideline, and a full safety assessment should be conducted before handling this chemical.

References

An In-depth Technical Guide to 1-Propyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. N-alkylation of the pyrazole core is a key synthetic step that significantly influences the molecule's three-dimensional structure and its interaction with biological targets.[3] This guide focuses on the 1-propyl substituted pyrazole-5-carboxylic acid isomer, providing a technical resource for researchers interested in its synthesis and potential applications.

Chemical Identity and Properties

While a specific CAS number for 1-propyl-1H-pyrazole-5-carboxylic acid could not be located in publicly accessible databases, its chemical structure is well-defined. The IUPAC name is This compound .

For comparative purposes, the properties of several closely related pyrazole carboxylic acid derivatives are summarized in the table below. These compounds share the core pyrazole carboxylic acid scaffold and differ in the substitution pattern, providing an insight into the potential properties of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid247583-70-6C₈H₁₂N₂O₂168.2Pale yellow solid
3-Propyl-1H-pyrazole-5-carboxylic acid76424-47-0C₇H₁₀N₂O₂154.17Solid
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid587797 (CID)C₈H₁₂N₂O₂168.19-
1H-Pyrazole-5-carboxylic acid797027-83-9C₄H₄N₂O₂112.09-

Data sourced from various chemical supplier and database entries.[4][5][6][7][8][9]

Synthesis and Experimental Protocols

The synthesis of this compound would typically involve two key stages: the formation of the pyrazole-5-carboxylic acid core followed by the N-alkylation with a propyl group.

Synthesis of the Pyrazole Core

The pyrazole ring can be synthesized through various methods, with the Knorr pyrazole synthesis and its variations being the most common. A general approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of a pyrazole-5-carboxylic acid precursor, a 1,3-dicarbonyl compound with an ester group is often used.

N-Alkylation of the Pyrazole Ring

The introduction of the propyl group onto the nitrogen atom of the pyrazole ring is a critical step. The N-alkylation of asymmetrically substituted pyrazoles can lead to two different regioisomers (N1 and N2). The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, alkylating agent, and reaction temperature.[3] Steric hindrance often favors alkylation at the less hindered nitrogen atom.[10]

Experimental Protocol: Base-Mediated N-Alkylation of a Pyrazole Ester

This protocol is a generalized procedure for the N-alkylation of a pyrazole ester, which can be adapted for the synthesis of ethyl 1-propyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis of the ester will yield the desired carboxylic acid.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 1H-pyrazole-5-carboxylate (1.0 equivalent) and the chosen anhydrous solvent (DMF or THF).

  • Add the base (1.5-2.0 equivalents of K₂CO₃ or 1.1 equivalents of NaH) to the stirred solution. If using NaH, exercise extreme caution as it is highly reactive.

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Slowly add the alkylating agent, 1-bromopropane (1.1-1.2 equivalents), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1- and N2-propylated isomers. The ratio of the isomers will depend on the reaction conditions.

Subsequent Hydrolysis: The purified ethyl 1-propyl-1H-pyrazole-5-carboxylate can then be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Workflow for the Synthesis of this compound

G General Synthesis Workflow cluster_0 Pyrazole Core Synthesis cluster_1 N-Alkylation cluster_2 Hydrolysis A 1,3-Dicarbonyl Compound C Pyrazole-5-carboxylic Acid Ester A->C Condensation B Hydrazine B->C F 1-Propyl-1H-pyrazole-5- carboxylic Acid Ester C->F Alkylation Reaction D Propyl Halide D->F E Base (e.g., K2CO3) E->F I 1-Propyl-1H-pyrazole-5- carboxylic Acid F->I Ester Hydrolysis G NaOH (aq) G->I H Acid (e.g., HCl) H->I

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Research

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[11] The introduction of an N-propyl group can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its pharmacokinetic properties and target engagement.

Kinase Inhibition

Many N-substituted pyrazole derivatives have been identified as potent kinase inhibitors.[12] For instance, pyrazole-containing drugs like Ruxolitinib target the JAK-STAT signaling pathway, which is crucial in various inflammatory diseases and cancers.[2] The N-alkyl substituent often occupies a hydrophobic pocket in the kinase active site.

Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The structural modifications, including N-alkylation, can fine-tune the selectivity for cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.

Anticancer Activity

Pyrazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[11][12] For example, some pyrazole-based compounds act as inhibitors of the MAP signaling pathway.[1]

Signaling Pathway Involvement of Pyrazole Derivatives

G Potential Targeting of Signaling Pathways by Pyrazole Derivatives cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Responses GrowthFactor Growth Factors RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) GrowthFactor->RAS_RAF_MEK_ERK Cytokines Cytokines JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK->Apoptosis Modulation Inflammation Inflammation JAK_STAT->Inflammation Pyrazole N-Propyl-Pyrazole Carboxylic Acid Derivative Pyrazole->RAS_RAF_MEK_ERK Inhibition Pyrazole->JAK_STAT Inhibition

Caption: A diagram illustrating potential signaling pathways targeted by pyrazole derivatives.

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of its synthesis and potential applications by drawing parallels with closely related and well-characterized analogues. The detailed experimental protocols for N-alkylation offer a practical starting point for researchers aiming to synthesize and explore the biological activities of this and other N-substituted pyrazole derivatives. Further research into this specific isomer is warranted to fully elucidate its physicochemical properties and pharmacological profile.

References

Tautomeric Landscape of 1-Propyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomerism of 1-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related N-substituted pyrazole derivatives to present a comprehensive understanding of its structural and electronic properties. This guide covers the theoretical basis of pyrazole tautomerism, predicted spectroscopic characteristics, detailed hypothetical experimental protocols for its synthesis and analysis, and visual representations of key concepts and workflows. The information presented is intended to support research and development efforts involving this and similar molecular scaffolds.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is annular tautomerism, where a proton can migrate between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. This equilibrium is influenced by the nature and position of substituents on the pyrazole ring.

However, in the case of N-substituted pyrazoles, such as this compound, the presence of an alkyl group on one of the nitrogen atoms (N1) effectively "fixes" the molecule into a single tautomeric form, preventing the annular tautomerism observed in their N-unsubstituted counterparts. Therefore, this compound is expected to exist predominantly as the N1-propyl tautomer, and a significant tautomeric equilibrium is not anticipated under normal conditions.

The primary focus of this guide is to delineate the structural and spectroscopic properties of this predominant tautomer based on established principles and data from analogous compounds.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on data reported for structurally similar compounds, including N-methyl and other N-alkyl pyrazole derivatives.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 150-200 °C
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Wavenumber/Chemical ShiftAssignment
FT-IR (cm⁻¹) 2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~2960, ~2870C-H stretch (propyl group)
1680-1710C=O stretch (carboxylic acid)
1500-1600C=N and C=C stretch (pyrazole ring)
1200-1300C-O stretch
¹H NMR (ppm) 12.0-13.0 (s, 1H)COOH
~7.5 (s, 1H)Pyrazole C4-H
~4.2 (t, 2H)N-CH₂-CH₂-CH₃
~1.8 (sextet, 2H)N-CH₂-CH₂-CH₃
~0.9 (t, 3H)N-CH₂-CH₂-CH₃
¹³C NMR (ppm) ~165C=O (carboxylic acid)
~145Pyrazole C5
~140Pyrazole C3
~110Pyrazole C4
~50N-CH₂
~23N-CH₂-CH₂
~11CH₃

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of analogous N-substituted pyrazole carboxylic acids.

Synthesis of this compound

Materials:

  • Ethyl 2,4-dioxobutanoate

  • Propylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate:

    • In a round-bottom flask, dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol.

    • Add propylhydrazine (1 equivalent) dropwise to the solution at room temperature.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 1-propyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 1-propyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Objective: To confirm the structure and assess the tautomeric purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

    • Analyze the spectra to confirm the presence of the propyl group, the pyrazole ring protons, and the carboxylic acid proton, and to assign all proton and carbon signals. The absence of a second set of signals will confirm the presence of a single tautomer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the vibrations of the pyrazole ring and the propyl group.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula of the compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the tautomerism and synthesis of this compound.

Tautomerism_in_Pyrazoles cluster_0 Annular Tautomerism in N-Unsubstituted Pyrazole cluster_1 Fixed Tautomer in N-Substituted Pyrazole T1 Tautomer A T2 Tautomer B T1->T2 Proton Transfer T3 This compound

Caption: Annular vs. Fixed Tautomerism in Pyrazoles.

Synthesis_Workflow cluster_workflow Synthetic Pathway Start Ethyl 2,4-dioxobutanoate + Propylhydrazine Step1 Cyclocondensation Start->Step1 Intermediate Ethyl 1-propyl-1H-pyrazole-5-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, H₂O/EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed Synthesis of this compound.

Conclusion

Based on the established principles of pyrazole chemistry and extensive data from analogous N-substituted compounds, it is concluded that this compound exists as a single, stable tautomer. The N1-propyl substitution effectively prevents the annular tautomerism characteristic of N-unsubstituted pyrazoles. The predicted spectroscopic data and detailed experimental protocols provided in this guide offer a solid foundation for the synthesis, characterization, and further investigation of this compound in various research and development contexts, particularly in the field of drug discovery. This technical guide serves as a valuable resource for scientists working with N-substituted pyrazole scaffolds, enabling a more informed approach to their study and application.

A Theoretical and Computational Investigation of 1-propyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-propyl-1H-pyrazole-5-carboxylic acid. This document outlines the fundamental computational chemistry techniques used to elucidate the structural, electronic, and spectroscopic properties of this molecule, offering insights relevant to its potential applications in medicinal chemistry and materials science. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse chemical and biological properties.[1]

Molecular Structure and Properties

This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The structural and electronic properties of such molecules can be thoroughly investigated using computational methods.

Computational Approach to Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules like this compound.[2][3] The primary step in a computational study is the geometry optimization of the molecule to find its most stable conformation.[3] This is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G, which provides a good balance between accuracy and computational cost.[2][4] The optimized geometry reveals key structural parameters.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.35--
N2-C31.33--
C3-C41.42--
C4-C51.38--
C5-N11.36--
C5-C6 (Carboxylic)1.49--
N1-C (Propyl)1.47--
N1-N2-C3-111.0-
N2-C3-C4-106.5-
C3-C4-C5-105.0-
C4-C5-N1-110.5-
C5-N1-N2-107.0-
C (Propyl)-N1-N2-C3--179.8
C4-C5-C6-O1--178.5

Note: The data presented in this table is representative and based on typical values for similar pyrazole derivatives. Actual values would be obtained from specific DFT calculations for this compound.

Electronic and Spectroscopic Properties

Understanding the electronic and spectroscopic characteristics of this compound is crucial for predicting its reactivity and potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron.[4] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[4]

Table 2: Calculated Electronic Properties (Exemplary Data)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Dipole Moment3.2 D

Note: These values are illustrative and would be determined through DFT calculations.

Vibrational Spectroscopy

Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the molecular structure.[3][4] The calculated vibrational modes provide insight into the characteristic functional groups present in the molecule.

Table 3: Key Vibrational Frequencies (Exemplary Data)

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3500
C=O (Carboxylic Acid)Stretching1720
C=N (Pyrazole Ring)Stretching1550
C-H (Propyl Chain)Stretching2950-2850

Note: These are typical frequency ranges and would be precisely calculated for the target molecule.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule.[3] This is valuable for understanding the molecule's potential in applications like optical sensors or as a chromophore.

Molecular Docking and Drug Development

For drug development professionals, understanding how this compound might interact with biological targets is essential. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is widely used to screen for potential drug candidates by predicting their binding affinity to a protein target.[5][6]

The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand is then "docked" into the active site of the protein, and various scoring functions are used to estimate the binding energy.[5] Lower binding energies typically indicate a more stable complex and a higher likelihood of biological activity.[5]

Experimental Protocols: A Computational Approach

Density Functional Theory (DFT) Calculations
  • Molecule Building and Initial Optimization: The 3D structure of this compound is built using a molecular modeling software. An initial geometry optimization is performed using a lower-level theory (e.g., a molecular mechanics force field).

  • Quantum Chemical Geometry Optimization: The structure is then optimized at a higher level of theory, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set, to find the global energy minimum.[4]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.[3]

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP).[4]

Molecular Docking Protocol
  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The 3D structure of this compound is prepared as described above.

  • Active Site Definition: The binding site of the protein is defined, often based on the location of a known inhibitor or through pocket detection algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand in the defined active site in various conformations and orientations.

  • Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization (B3LYP/6-311G) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop prep 1. Protein and Ligand Preparation geom_opt->prep Optimized Ligand Structure active_site 2. Active Site Definition prep->active_site docking 3. Docking Simulation active_site->docking analysis 4. Scoring and Interaction Analysis docking->analysis molecular_interactions cluster_interactions Key Interactions 1-propyl-1H-pyrazole-5-carboxylic_acid Pyrazole Derivative Protein_Target Biological Target (e.g., Enzyme) 1-propyl-1H-pyrazole-5-carboxylic_acid->Protein_Target Binding h_bond Hydrogen Bonding Protein_Target->h_bond hydrophobic Hydrophobic Interactions Protein_Target->hydrophobic pi_pi π-π Stacking Protein_Target->pi_pi

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous therapeutic agents. Among these, pyrazole-5-carboxylic acids represent a particularly significant subclass, serving as crucial building blocks and pharmacophores in drug design. This technical guide provides a comprehensive overview of the discovery and history of pyrazole-5-carboxylic acids, detailing the seminal moments in pyrazole chemistry and the evolution of synthetic methodologies that have enabled their widespread use.

The Dawn of Pyrazole Chemistry: From Pyrazolones to the Parent Ring

The journey into the world of pyrazoles began in the late 19th century. While not the direct discovery of a pyrazole-5-carboxylic acid, the foundational work of German chemist Ludwig Knorr in 1883 is the recognized starting point for pyrazole chemistry. Knorr's synthesis of 1-phenyl-3-methyl-5-pyrazolone, a pyrazole derivative, marked the first successful creation of this heterocyclic system.[1] His method, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1]

A pivotal moment that directly involves a pyrazole carboxylic acid derivative came fifteen years later. In 1898, Hans von Pechmann achieved the first synthesis of the parent pyrazole ring.[2] His approach was elegantly simple yet profound: the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This discovery was crucial as it not only provided access to the fundamental pyrazole scaffold but also highlighted the role of pyrazole carboxylic acids as key intermediates in the exploration of this new class of compounds.

The Rise of Pyrazole-5-Carboxylic Acids: A Focus on a Key Isomer

While the early discoveries laid the groundwork, the specific isolation and synthesis of pyrazole-5-carboxylic acid and its derivatives evolved over the subsequent decades. The inherent reactivity of the pyrazole ring and the directing effects of substituents meant that early synthetic routes often yielded mixtures of isomers. The development of more controlled and regioselective synthetic methods was essential for accessing specific isomers like pyrazole-5-carboxylic acid in high purity.

One of the classical and most versatile methods for the synthesis of pyrazole-5-carboxylic acid esters is the reaction of a 1,3-dicarbonyl compound with a hydrazine. This approach, an extension of Knorr's original work, allows for the construction of the pyrazole ring with a carboxylate group at the 5-position.

A significant advancement in the synthesis of substituted pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of diazo compounds with α,β-unsaturated carbonyl compounds. This method offers a high degree of regioselectivity and has become a powerful tool for the synthesis of a wide range of pyrazole derivatives.

Modern Synthetic Strategies and Their Importance

The 20th and 21st centuries have witnessed a proliferation of synthetic methods for preparing pyrazole-5-carboxylic acids, driven by their increasing importance in drug discovery and materials science. These modern techniques offer improved yields, greater functional group tolerance, and enhanced regioselectivity.

Table 1: Key Historical Milestones in Pyrazole Chemistry

YearScientist(s)Discovery/Key ContributionSignificance
1883Ludwig KnorrFirst synthesis of a pyrazole derivative (1-phenyl-3-methyl-5-pyrazolone).Laid the foundation for pyrazole chemistry.
1898Hans von PechmannFirst synthesis of the parent pyrazole ring.Achieved through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, highlighting the importance of pyrazole carboxylic acids.
Early 20th CenturyVariousDevelopment of synthetic routes to pyrazole mono- and dicarboxylic acids.Enabled the systematic study of pyrazole carboxylic acid isomers and their properties.
Mid-20th Century to PresentVariousProliferation of regioselective synthetic methods for pyrazole-5-carboxylic acids.Facilitated the widespread use of pyrazole-5-carboxylic acids as building blocks in drug discovery and materials science.

Experimental Protocols: Foundational Syntheses

Knorr Pyrazole Synthesis (Adapted from historical principles)

This protocol describes the general principles of the Knorr synthesis, which can be adapted to produce various pyrazole derivatives.

Objective: To synthesize a substituted pyrazole via the condensation of a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional, depending on reactants)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. The reaction may be exothermic.

  • If required, add a catalytic amount of acid (e.g., glacial acetic acid) or base.

  • Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent.

Synthesis of Pyrazole-5-Carboxylic Acid Ester via 1,3-Dipolar Cycloaddition (General Protocol)

Objective: To synthesize a pyrazole-5-carboxylate ester through the cycloaddition of a diazo compound and an α,β-unsaturated ester.

Materials:

  • Diazo compound (e.g., ethyl diazoacetate)

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • Solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • In a fume hood, dissolve the α,β-unsaturated ester in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the diazo compound to the cooled solution. Caution: Diazo compounds are potentially explosive and should be handled with extreme care.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any remaining diazo compound (e.g., by the dropwise addition of acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the resulting pyrazoline or pyrazole product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The significance of pyrazole-5-carboxylic acids in drug development often stems from their ability to act as bioisosteres of carboxylic acids, interacting with biological targets in a similar manner but with improved pharmacokinetic properties.

Bioisosterism Bioisosteric Replacement Strategy Carboxylic_Acid Carboxylic Acid Moiety (-COOH) Pyrazole_5_Carboxylic_Acid Pyrazole-5-Carboxylic Acid (Bioisostere) Carboxylic_Acid->Pyrazole_5_Carboxylic_Acid Isosteric Replacement Biological_Target Biological Target (e.g., Enzyme, Receptor) Carboxylic_Acid->Biological_Target Binding Interaction Pyrazole_5_Carboxylic_Acid->Biological_Target Mimics Binding Improved_Properties Improved Properties: - Metabolic Stability - Cell Permeability - pKa Modulation Pyrazole_5_Carboxylic_Acid->Improved_Properties

Caption: Bioisosteric relationship of pyrazole-5-carboxylic acid.

The general workflow for the discovery of drugs incorporating a pyrazole-5-carboxylic acid scaffold often follows a structured path from initial synthesis to clinical evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow Synthesis Synthesis of Pyrazole-5- Carboxylic Acid Library Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo & In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Biological Activity Screening of Novel Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of novel pyrazole compounds. It details experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide summarizes key quantitative data from recent studies and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and guide future drug discovery efforts.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of new therapeutic agents. [ 1 ] Their synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous pyrazole-containing drugs with diverse clinical applications. [ 37 ] This guide focuses on the primary screening assays and mechanistic studies essential for characterizing the biological activity of newly synthesized pyrazole derivatives.

Anticancer Activity Screening

A significant area of pyrazole research is in oncology, where these compounds have shown promise as inhibitors of various cancer-related targets. [ 16 ]

Data Presentation: In Vitro Cytotoxicity of Novel Pyrazole Compounds

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
PZ-101 MCF-7 (Breast)5.21CDK2 Inhibition[ 6 ]
PZ-102 A549 (Lung)6.34EGFR Inhibition[ 34 ]
PZ-103 HeLa (Cervical)4.94Not Specified[ 36 ]
PZ-201 HT-29 (Colon)3.17VEGFR-2 Inhibition[ 16 ]
PZ-202 HepG2 (Liver)2.0DNA Binding[ 16 ]
PZ-301 HCT116 (Colon)< 23.7CDK2 Inhibition[ 6 ]
PZ-302 U87MG (Glioblastoma)6.77VEGFR-2 Inhibition[ 16 ]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [ 2 ]

Materials:

  • Novel pyrazole compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS) [ 20 ]

  • Solubilization solution (e.g., DMSO or acidified isopropanol) [ 3 ]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere. [ 10 ]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [ 2 ]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. [ 7 ]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. [ 8 ]

Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. [ 1, 40 ] Pyrazole derivatives have been designed to inhibit EGFR, thereby blocking these oncogenic signals. [ 29 ]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition by Pyrazole Compounds

Cyclin-dependent kinases (CDKs), particularly CDK2, are crucial for cell cycle progression from the G1 to the S phase. [ 26 ] Inhibition of the CDK2/Cyclin E complex by pyrazole compounds prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest. [ 30 ]

CDK_Pathway CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates Pyrazole Pyrazole Inhibitor Pyrazole->CDK2_CyclinE Inhibits E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb S_Phase S-Phase Entry E2F->S_Phase Activates Transcription p21 p21 p21->CDK2_CyclinE Inhibits

CDK2-Mediated Cell Cycle Progression and its Inhibition

Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. [ 18 ]

Data Presentation: Antimicrobial Activity of Novel Pyrazole Compounds

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected pyrazole compounds.

Compound IDMicroorganismMIC (µg/mL)Reference
PZ-401 Staphylococcus aureus0.25[ 18 ]
PZ-402 Escherichia coli0.25[ 18 ]
PZ-403 Candida albicans200[ 23 ]
PZ-501 Bacillus subtilis62.5[ 6 ]
PZ-502 Aspergillus niger125[ 6 ]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [ 11 ]

Materials:

  • Novel pyrazole compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate. [ 24 ]

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer. [ 8 ]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a positive control (standard antibiotic) and a negative control (solvent alone). [ 8 ]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi. [ 5 ]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start: Novel Pyrazole Compound Synthesis Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates Prepare_Inoculum->Inoculate_Plates Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Add_Compounds Add Pyrazole Compounds & Controls to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze_Data Analyze Data (MIC Determination) Measure_Zones->Analyze_Data End End: Identify Active Antimicrobial Compounds Analyze_Data->End

Workflow for Agar Well Diffusion Antimicrobial Assay

Anti-inflammatory Activity Screening

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [ 29 ]

Data Presentation: Anti-inflammatory Activity of Novel Pyrazole Compounds

The following table presents the in vivo anti-inflammatory activity of selected pyrazole compounds.

Compound IDPaw Edema Inhibition (%)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
PZ-601 80.631.7972.73[ 38 ]
PZ-602 78.092.5165.75[ 38 ]
PZ-701 Not Reported0.03922.21[ 27 ]
PZ-702 Not Reported0.06114.35[ 27 ]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds. [ 3 ]

Materials:

  • Novel pyrazole compounds

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole compounds orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives the reference drug.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat. [ 4 ]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. [ 3 ]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs), including many pyrazole derivatives, exert their effects by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. [ 9 ] Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects. [ 35 ]

COX_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Pyrazole Pyrazole Inhibitor Pyrazole->COX2 Selective Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Mechanism of COX-2 Inhibition by Pyrazole Derivatives

Conclusion

The diverse biological activities of novel pyrazole compounds underscore their importance in modern drug discovery. The screening methodologies and mechanistic insights presented in this guide provide a foundational framework for researchers to effectively evaluate and advance promising pyrazole-based candidates. A systematic approach, combining robust in vitro and in vivo assays with a thorough understanding of the underlying molecular pathways, is crucial for the successful development of the next generation of pyrazole-derived therapeutics.

Methodological & Application

The Versatile Building Block: 1-Propyl-1H-pyrazole-5-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – 1-Propyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features make it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors.

The pyrazole core is a prominent feature in many therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a carboxylic acid functional group at the 5-position of the pyrazole ring provides a convenient handle for further molecular elaboration, most notably through the formation of amide bonds. The 1-propyl substituent can influence the lipophilicity and metabolic stability of the final compounds, potentially enhancing their pharmacokinetic profiles.

Applications in Drug Discovery and Agrochemicals

Derivatives of this compound are of significant interest in several key areas of research and development:

  • Pharmaceutical Development: The pyrazole scaffold is a key component in a variety of approved drugs and clinical candidates. By utilizing this compound, researchers can synthesize novel carboxamide derivatives with potential applications as kinase inhibitors for cancer therapy, anti-inflammatory agents, and inhibitors of other key biological targets. For example, pyrazole-based compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[1][2]

  • Agrochemicals: Pyrazole carboxamides are a well-established class of fungicides and insecticides. The synthesis of novel derivatives from this compound could lead to the discovery of new crop protection agents with improved efficacy and safety profiles. The pyrazole moiety is a core structure in several commercial pesticides.[3][4][5]

Synthetic Protocols

The synthesis of this compound and its subsequent conversion to amide derivatives typically follows a multi-step sequence. The following protocols are representative methods based on established synthetic strategies for related pyrazole compounds.

Protocol 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

This protocol describes a common method for constructing the pyrazole ring, which serves as the precursor to the carboxylic acid.

Reaction Scheme:

Materials:

  • Diethyl oxalate

  • Propylhydrazine

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve) to prepare a fresh solution of sodium ethoxide.

  • To the stirred solution of sodium ethoxide, add diethyl oxalate (1.0 eq) dropwise at room temperature.

  • Following the addition of diethyl oxalate, add propylhydrazine (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~5 and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-propyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

StepReactant 1Reactant 2SolventYield (%)Purity (%)
Pyrazole Ring FormationDiethyl oxalatePropylhydrazineEthanol60-75>95
Protocol 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid in this step.

Reaction Scheme:

Materials:

  • Ethyl 1-propyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any remaining ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3, at which point a precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data (Representative):

StepStarting MaterialReagentSolventYield (%)Purity (%)
HydrolysisEthyl 1-propyl-1H-pyrazole-5-carboxylateNaOHEthanol/Water85-95>98
Protocol 3: Amide Bond Formation via Acid Chloride

This protocol details the conversion of the carboxylic acid to a variety of amide derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Desired amine (R-NH₂)

  • Triethylamine (Et₃N)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent in vacuo to obtain the crude 1-propyl-1H-pyrazole-5-carbonyl chloride, which is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data (Representative):

StepStarting MaterialReagentSolventYield (%)Purity (%)
Amide FormationThis compoundAmineDCM70-90>97

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general synthetic workflow and a representative signaling pathway that can be targeted by molecules derived from this compound.

Synthetic_Workflow Start Diethyl Oxalate + Propylhydrazine Ester Ethyl 1-propyl-1H- pyrazole-5-carboxylate Start->Ester Knorr Pyrazole Synthesis Acid 1-Propyl-1H-pyrazole- 5-carboxylic Acid Ester->Acid Hydrolysis Amide 1-Propyl-1H-pyrazole- 5-carboxamide Derivatives Acid->Amide Amide Coupling

Caption: General synthetic workflow for pyrazole-5-carboxamides.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., CDK) Receptor->Kinase_Cascade Cell_Cycle Cell Cycle Progression Kinase_Cascade->Cell_Cycle Proliferation Uncontrolled Proliferation Cell_Cycle->Proliferation Inhibitor Pyrazole-5-carboxamide (Kinase Inhibitor) Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway.

These protocols and application notes provide a foundational guide for the utilization of this compound as a versatile building block in organic synthesis. The adaptability of its carboxylic acid functionality allows for the creation of diverse molecular libraries for screening in both pharmaceutical and agrochemical research.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-propyl-1H-pyrazole-5-carboxylic acid as a scaffold in structure-activity relationship (SAR) studies. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines synthetic strategies for derivatization, protocols for biological evaluation, and a representative SAR study to guide lead optimization efforts.

Introduction to this compound in SAR

This compound is a versatile building block for the synthesis of novel bioactive molecules.[4] Its structure features several points for chemical modification to explore the chemical space around the pyrazole scaffold and understand the structural requirements for a desired biological activity. Key modification sites include:

  • N1-position: The propyl group can be replaced with various alkyl, aryl, or heterocyclic moieties.

  • C3-position: Introduction of substituents on the pyrazole ring.

  • Carboxylic acid group: Conversion to esters, amides, or other bioisosteres can modulate physicochemical properties and target interactions.

The following sections detail a hypothetical SAR study focused on the anticancer activity of novel this compound analogs.

Hypothetical SAR Study: Anticancer Activity against MCF-7 Breast Cancer Cell Line

This section presents a representative SAR study of a series of analogs of this compound. The study aims to elucidate the impact of structural modifications on the cytotoxic activity against the human breast cancer cell line, MCF-7. The biological activity is quantified as the half-maximal inhibitory concentration (IC50).

Data Presentation

Compound IDR1 (at N1-position)R2 (at C3-position)R3 (at C5-position)IC50 (µM) against MCF-7
1 (Parent) n-PropylH-COOH50.2
2a MethylH-COOH75.8
2b EthylH-COOH62.1
2c IsopropylH-COOH45.5
2d PhenylH-COOH15.3
2e 4-ChlorophenylH-COOH8.7
3a n-PropylMethyl-COOH42.1
3b n-PropylPhenyl-COOH25.6
4a n-PropylH-COOCH3> 100
4b n-PropylH-CONH238.9
4c n-PropylH-CONH-Ph12.4

SAR Summary:

  • Modification at N1-position (R1): Replacing the n-propyl group with a phenyl ring (Compound 2d ) significantly increased potency. The introduction of an electron-withdrawing group on the phenyl ring (Compound 2e ) further enhanced activity. Shorter alkyl chains (Compounds 2a and 2b ) were less active, while a branched isopropyl group (Compound 2c ) showed slightly improved activity over the parent compound.

  • Modification at C3-position (R2): Substitution at the C3-position with small alkyl or aryl groups (Compounds 3a and 3b ) led to a moderate increase in cytotoxic activity.

  • Modification of the Carboxylic Acid (R3): Esterification of the carboxylic acid (Compound 4a ) resulted in a loss of activity, suggesting the importance of the acidic proton or the carboxylate group for target interaction. Conversion to a primary amide (Compound 4b ) retained some activity, while a secondary amide with a phenyl group (Compound 4c ) significantly improved potency, likely due to additional hydrophobic interactions.

Experimental Protocols

3.1. General Synthesis of 1-substituted-1H-pyrazole-5-carboxylic acid Analogs

The synthesis of the target compounds can be achieved through a multi-step process starting from readily available starting materials. A general synthetic route is outlined below.

Protocol:

  • Synthesis of Ethyl 2,4-dioxohexanoate: To a solution of sodium ethoxide in ethanol, add diethyl oxalate and pentan-2-one dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. After completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate: To a solution of ethyl 2,4-dioxohexanoate in ethanol, add propylhydrazine hydrochloride and stir the mixture at reflux for 6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Extract the product with ethyl acetate and purify by column chromatography.

  • Synthesis of this compound (Parent Compound 1): To a solution of ethyl 1-propyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water, add sodium hydroxide. Stir the reaction mixture at 60°C for 4 hours. After completion, acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain the pure carboxylic acid.

  • Synthesis of Amide Derivatives (e.g., 4b, 4c): To a solution of this compound in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0°C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the acid chloride. Dissolve the acid chloride in dichloromethane and add the corresponding amine (e.g., ammonia for 4b , aniline for 4c ) at 0°C. Stir the reaction mixture at room temperature for 4-6 hours. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography.

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Start This compound Scaffold Derivatization Chemical Derivatization (N1, C3, C5 positions) Start->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay on MCF-7 cells) Purification->InVitro IC50 IC50 Determination InVitro->IC50 Data Data Compilation & Analysis IC50->Data SAR_Rel Establish Structure-Activity Relationships Data->SAR_Rel Lead_Opt Lead Optimization SAR_Rel->Lead_Opt Lead_Opt->Derivatization Design New Analogs

Caption: Experimental workflow for a typical SAR study.

Synthetic_Scheme Start Ethyl 2,4-dioxohexanoate Intermediate1 Ethyl 1-R1-1H-pyrazole-5-carboxylate Start->Intermediate1  + Final_Acid 1-R1-1H-pyrazole-5-carboxylic acid Intermediate1->Final_Acid   Final_Amide 1-R1-1H-pyrazole-5-carboxamide Final_Acid->Final_Amide   Reagent1 R1-NHNH2 Reagent2 1. NaOH, H2O 2. HCl Reagent3 1. SOCl2 2. R-NH2

Caption: General synthetic scheme for analogs.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Pyrazole Analog (e.g., Compound 2e) Inhibitor->Raf Inhibition

Caption: Hypothetical MAPK signaling pathway targeted by pyrazole analogs.

References

Application Notes and Protocols for 1-Propyl-1H-Pyrazole-5-Carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.

This document provides detailed application notes and protocols for the use of 1-propyl-1H-pyrazole-5-carboxylic acid as a key building block in the synthesis of novel kinase inhibitors. While direct literature on this specific reagent is emerging, the protocols herein are based on established synthetic routes and structure-activity relationships (SAR) for analogous pyrazole-based kinase inhibitors.

Overview of this compound in Kinase Inhibitor Design

The this compound scaffold offers several strategic advantages for designing kinase inhibitors:

  • N1-Propyl Group: This alkyl substituent can probe hydrophobic pockets within the kinase ATP-binding site, potentially enhancing potency and influencing selectivity.

  • C5-Carboxylic Acid: This functional group serves as a versatile handle for further chemical modification, most commonly through amide bond formation. This allows for the introduction of various substituents to target different regions of the kinase active site and modulate physicochemical properties.

  • Pyrazole Core: The pyrazole ring itself acts as a key pharmacophore, often forming crucial hydrogen bonds with the hinge region of the kinase.

Derivatives of this scaffold are being explored as inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction pathways.

Data Presentation: Kinase Inhibitory Activity of Related Pyrazole Derivatives

While specific IC50 data for kinase inhibitors derived directly from this compound is not extensively published, the following table summarizes the activity of structurally related pyrazole carboxamide derivatives against various kinases to illustrate the potential of this compound class. This data is crucial for guiding the design of new inhibitors based on the title scaffold.

Compound IDKinase TargetIC50 (nM)Cell Line (for cellular activity)Cellular Activity (GI50/IC50)
8t FLT30.089MV4-11 (AML)1.22 nM
CDK20.719--
CDK40.770--
Compound 6 HDAC64.95--
Compound 4a EGFR310HepG2150 nM

This table presents data for structurally related compounds to guide inhibitor design.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound starting from ethyl 2-formyl-3-oxohexanoate.

Step 1: Synthesis of Ethyl 1-Propyl-1H-Pyrazole-5-Carboxylate

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxohexanoate (1.0 eq) in ethanol, add propylhydrazine (1.05 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Add lithium hydroxide (or sodium hydroxide, 2.0 eq) to the solution and stir at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of a Kinase Inhibitor Library via Amide Coupling

This protocol outlines the general procedure for synthesizing a library of kinase inhibitors by coupling this compound with a diverse set of amines.

  • Activation of the Carboxylic Acid: In an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: To the activated carboxylic acid solution, add the desired amine (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions may vary depending on the kinase.

  • Reagents and Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplate reader compatible with the detection method

  • Assay Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a microplate, add the assay buffer, the kinase enzyme, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary for the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_library Library Generation cluster_assay Biological Evaluation start Ethyl 2-formyl-3-oxohexanoate intermediate_ester Ethyl 1-propyl-1H- pyrazole-5-carboxylate start->intermediate_ester Propylhydrazine product_acid 1-Propyl-1H-pyrazole- 5-carboxylic acid intermediate_ester->product_acid Hydrolysis coupling Amide Coupling product_acid->coupling library Kinase Inhibitor Library coupling->library assay In Vitro Kinase Assay library->assay amine Diverse Amines amine->coupling data IC50 Determination assay->data

Synthetic and screening workflow for pyrazole-based kinase inhibitors.

signaling_pathway cluster_cell Cellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RTK

Targeting receptor tyrosine kinase signaling pathways.

logical_relationship Scaffold This compound N1-Propyl Group C5-Carboxylic Acid Pyrazole Core Modification Chemical Modifications Amide Formation Substituent Variation Scaffold:c5->Modification:amide Properties Desired Inhibitor Properties Potency Selectivity Pharmacokinetics Modification:subst->Properties:pot Modification:subst->Properties:sel Modification:subst->Properties:pk

Structure-activity relationship logic for inhibitor optimization.

Application Notes and Protocols for the Derivatization of 1-Propyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs with a wide array of biological activities.[1][2][3] The pyrazole scaffold is a privileged structure due to its unique physicochemical properties, which can lead to favorable pharmacokinetic and pharmacodynamic profiles.[2][3] Derivatization of the pyrazole core is a common strategy to explore and optimize the structure-activity relationship (SAR) for various therapeutic targets.[2]

This document provides detailed application notes and experimental protocols for the derivatization of 1-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate for generating libraries of bioactive molecules. The primary derivatization strategies discussed are esterification and amidation of the carboxylic acid moiety, which are versatile methods for introducing chemical diversity.

Biological Significance of Pyrazole Carboxylic Acid Derivatives

Derivatives of pyrazole carboxylic acids have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[2][4]

  • Anticancer Activity: Certain pyrazole derivatives have shown significant anti-proliferative effects against various cancer cell lines.[4][6] For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines.[6]

  • Antimicrobial Properties: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.[1][5]

  • Antidiabetic Activity: Some pyrazole derivatives have been investigated for their potential to lower blood glucose levels.[1]

Synthetic Strategies for Derivatization

The most common and flexible approach for the derivatization of this compound is the "late-stage diversification" of the carboxylic acid group. This involves first synthesizing the core pyrazole carboxylic acid and then converting it into various esters or amides. This strategy allows for the rapid generation of a library of compounds from a common intermediate.

G cluster_0 Core Synthesis cluster_1 Derivatization Start Starting Materials Pyrazole_Ester 1-Propyl-1H-pyrazole-5-carboxylate Ester Start->Pyrazole_Ester Knorr Pyrazole Synthesis Pyrazole_Acid This compound Pyrazole_Ester->Pyrazole_Acid Ester Hydrolysis Amide_Derivatives Amide Library (R-NH2) Pyrazole_Acid->Amide_Derivatives Amide Coupling Ester_Derivatives Ester Library (R-OH) Pyrazole_Acid->Ester_Derivatives Esterification Bio_Screening_Amide SAR Studies Amide_Derivatives->Bio_Screening_Amide Biological Screening Bio_Screening_Ester SAR Studies Ester_Derivatives->Bio_Screening_Ester Biological Screening

Caption: General workflow for the synthesis and derivatization of this compound.

Experimental Protocols

Protocol 1: Esterification of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[7][8]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (used as solvent, in large excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Amide Coupling of this compound

This protocol outlines the synthesis of amides via the formation of an acyl chloride intermediate, followed by reaction with an amine.[9]

Part A: Acyl Chloride Formation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Part B: Amidation

Materials:

  • Crude 1-propyl-1H-pyrazole-5-carbonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine or DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the acyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Amide Coupling using HATU

This protocol describes a direct amide coupling method using a coupling reagent, which avoids the need to first form an acyl chloride.[10]

Materials:

  • This compound

  • Primary or secondary amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0°C and add DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables present representative biological data for pyrazole derivatives, illustrating the type of quantitative information that can be obtained through screening of a synthesized library.

Table 1: Representative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTargetAssayIC₅₀ (µM)% InhibitionReference
CelecoxibCOX-2In vitro enzyme assay0.9582% (edema)[4]
Compound 33 (1,5-diaryl pyrazole)COX-2In vitro enzyme assay2.5239% (edema)[4]
Thiohydantoin derivative 36COX-2Carrageenan-induced edemaED₅₀ = 55 µmol/kg-[4]

Table 2: Representative Anticancer Activity of Pyrazole Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
Thiazole-pyrazole 6MCF-7MTT assay14.32[4]
Thiazole-pyrazole 7MCF-7MTT assay11.17[4]
Thiazole-pyrazole 8MCF-7MTT assay10.21[4]

Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives

CompoundOrganismAssayMIC (µg/mL)Reference
Pyrazole derivative 158S. aureusBroth microdilution-[1]
Pyrazole derivative 159E. coliBroth microdilution-[1]
Pyrazole derivative 160P. aeruginosaBroth microdilution-[1]

Signaling Pathway Visualization

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Upregulates COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

Conclusion

The derivatization of this compound is a valuable strategy in medicinal chemistry for the discovery of novel therapeutic agents. The protocols provided herein offer robust and versatile methods for the synthesis of ester and amide libraries. The biological significance of pyrazole derivatives, coupled with these synthetic methodologies, provides a strong foundation for further research and drug development efforts.

References

Application of 1-Propyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Propyl-1H-pyrazole-5-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with broad applications in the field of agrochemical research. The pyrazole ring serves as a versatile scaffold, and modifications to its structure have led to the development of potent herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of this chemical class for researchers, scientists, and professionals in drug development.

Agrochemical Applications

The core structure of this compound is a key building block in the synthesis of various agrochemicals. Its derivatives have been shown to exhibit a range of biological activities, making them valuable leads in the development of new crop protection agents.

Fungicidal Activity

Pyrazole carboxamides, derived from this compound, are particularly effective as fungicides. Many of these compounds act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition disrupts cellular respiration, leading to fungal cell death. This mode of action provides broad-spectrum control against a variety of plant pathogenic fungi.

Table 1: Fungicidal Activity of Selected Pyrazole Carboxamide Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Ref.
Pyrazole Carboxamide 7afAlternaria porri11.22Carbendazol0.99
Pyrazole Carboxamide 7bcMarssonina coronaria7.93Carbendazol0.96
Pyrazole Carboxamide 7bgRhizoctonia solani4.99Carbendazol1.00
Pyrazole Carboxamide 7bhCercospora petroselini6.99Carbendazol0.96
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37Carbendazol1.00

Data is illustrative and based on studies of various pyrazole carboxamide derivatives.

Herbicidal Activity

Derivatives of pyrazole carboxylic acids have also been developed as potent herbicides. A key mode of action for these herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new plant tissues due to the indirect inhibition of carotenoid biosynthesis, ultimately causing plant death.

Table 2: Herbicidal Activity of Selected Pyrazole Derivatives

Compound IDWeed SpeciesApplication Rate (g a.i./ha)Growth Inhibition (%)
Pyrazole Derivative 6aDigitaria sanguinalis15050-60
Pyrazole Derivative 6cAbutilon theophrasti15050-60
Pyrazole Derivative 6cEclipta prostrata15050-60
Picolinic Acid Derivative 17Various Dicotyledonous Weeds400100

Data is illustrative and based on studies of various pyrazole-based herbicides.

Insecticidal Activity

The versatility of the pyrazole scaffold extends to insecticidal applications. Pyrazole-5-carboxamides have been synthesized and found to be effective against various insect pests. A notable mode of action for some pyrazole-based insecticides is the inhibition of mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase), which disrupts energy production in insects.

Table 3: Insecticidal Activity of Selected Pyrazole-5-carboxamide Derivatives

Compound IDTarget InsectConcentration (mg/L)Mortality (%)Reference CompoundMortality (%) of Ref.
Pyrazole Derivative 7hAphis fabae12.585.7Imidacloprid89.8
Pyrazole Carboxamide 9lAphis fabae3.81 (LC50)50Tolfenpyrad-

Data is illustrative and based on studies of various pyrazole-based insecticides.

Signaling Pathways and Mode of Action

The efficacy of this compound derivatives as agrochemicals stems from their ability to interfere with specific biological pathways in target organisms.

Fungicidal_Mode_of_Action cluster_fungus Fungal Cell Pyrazoles Pyrazole Carboxamides (e.g., SDHIs) SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition ETC Mitochondrial Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH->ETC Electron Flow Cell_Death Fungal Cell Death SDH->Cell_Death Disruption leads to ATP ATP (Energy) ATP_Synthase->ATP

Caption: Fungicidal mode of action of pyrazole carboxamides (SDHIs).

Herbicidal_Mode_of_Action cluster_plant Plant Cell HPPD_Inhibitors Pyrazole Herbicides (HPPD Inhibitors) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD_Inhibitors->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Bleaching Bleaching & Plant Death HPPD->Bleaching Disruption leads to Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Indirectly affects Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Caption: Herbicidal mode of action of pyrazole-based HPPD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new agrochemical candidates. The following protocols provide a framework for the preparation and biological screening of this compound and its derivatives.

Synthesis of this compound

This protocol describes a general two-step synthesis starting from the formation of a pyrazole ester followed by hydrolysis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials: - Diethyl 2-(ethoxymethylene)malonate - Propylhydrazine Step1 Step 1: Cyclization (Formation of Ethyl 1-propyl-1H-pyrazole-5-carboxylate) Start->Step1 Reflux in Ethanol Step2 Step 2: Hydrolysis Step1->Step2 Isolate Ester Intermediate Product Final Product: This compound Step2->Product Acidification & Purification

Caption: General workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add propylhydrazine (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the ester solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy of a compound in inhibiting the growth of pathogenic fungi.

  • Preparation of Stock Solution: Dissolve the test compound (and a reference fungicide) in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA) and autoclave. While the agar is still molten (around 45-50°C), add appropriate volumes of the stock solution to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the solvent only. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of growth) using probit analysis.

In Vivo Herbicidal Activity Assay (Post-emergence)

This protocol assesses the herbicidal effect of a compound on young weed plants.

  • Plant Cultivation: Grow target weed species in pots containing a suitable soil mix in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Treatment Preparation: Prepare a solution or emulsion of the test compound at various concentrations (e.g., 50, 100, 200, 400 g a.i./ha) in a suitable solvent system, often including a surfactant to ensure good coverage.

  • Application: When the weed seedlings have reached a specific growth stage (e.g., 2-4 true leaves), apply the treatment solutions as a foliar spray, ensuring uniform coverage. A control group is sprayed with the solvent system without the test compound.

  • Evaluation: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Score the herbicidal effect using a rating scale (e.g., 0% = no effect, 100% = complete kill).

In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay for Aphids)

This assay determines the contact toxicity of a compound to sucking insects like aphids.

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water containing a small amount of a non-ionic surfactant.

  • Leaf Disc Preparation: Cut leaf discs from the host plant of the target aphid species (e.g., broad bean for Aphis fabae).

  • Treatment: Dip each leaf disc into a test solution for a short period (e.g., 10 seconds) and allow it to air dry. A control group of leaf discs is dipped in the surfactant-water solution only.

  • Infestation: Place the treated leaf discs, adaxial side down, on a layer of agar in a Petri dish. Transfer a known number of aphids (e.g., 10-20 adults or nymphs) onto each leaf disc.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 22°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: After a specific exposure time (e.g., 24, 48, or 72 hours), count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that kills 50% of the test population).

Disclaimer: These protocols are intended as a general guide. Specific parameters such as concentrations, incubation times, and evaluation methods should be optimized based on the specific compounds, target organisms, and experimental objectives. Appropriate safety precautions should always be taken when handling chemicals and biological agents.

Application Notes and Protocols for Amide Coupling with 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amide derivatives of 1-propyl-1H-pyrazole-5-carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole moiety in numerous biologically active molecules. The selection of an appropriate coupling method is critical for achieving high yields and purity. These protocols are based on established and versatile amide bond formation techniques.

Overview of Amide Coupling Strategies

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. For a heteroaromatic carboxylic acid such as this compound, several modern coupling reagents can be employed to achieve efficient amide bond formation with a wide range of primary and secondary amines.

The most common strategies involve the use of:

  • Uronium/Aminium salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, known for rapid reaction times and low rates of racemization.

  • Carbodiimides: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole), are widely used due to their reliability and the water-solubility of the urea byproduct, which simplifies purification.[1][2][3][4]

  • Acid Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride is a classic and effective method, particularly when other coupling reagents prove sluggish.[5]

The choice of method depends on the specific amine substrate, scale of the reaction, and desired purity of the final product.

Data Presentation: Comparison of Common Coupling Protocols

The following table summarizes representative reaction conditions and expected yields for the amide coupling of this compound with a model primary amine (e.g., benzylamine). Yields are based on literature for structurally similar heteroaromatic carboxylic acids and may vary depending on the specific amine and reaction conditions.

Coupling Reagent/MethodBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
HATUDIPEADMF252-685-95
EDC/HOBtDIPEA or Et₃NDCM or DMF0 to 2512-2475-90
SOCl₂ (Acid Chloride)Et₃N or PyridineDCM0 to 252-470-85
DCC/DMAP-DCM2512-1860-80

Experimental Workflows and Visualizations

The general workflow for the amide coupling of this compound involves the activation of the carboxylic acid followed by the addition of the amine.

G cluster_start Starting Materials cluster_activation Activation Step cluster_reaction Reaction cluster_end Outcome Carboxylic_Acid 1-propyl-1H-pyrazole- 5-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Coupling_Reagent 1. Add to reaction vessel Amine Primary or Secondary Amine Reaction_Mixture Stirring at 0 °C to RT Amine->Reaction_Mixture 3. Add Amine Coupling_Reagent->Reaction_Mixture 2. Activation Base Base (e.g., DIPEA) Base->Coupling_Reagent Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling_Reagent Workup_Purification Aqueous Workup & Chromatography Reaction_Mixture->Workup_Purification 4. Reaction Completion Amide_Product N-substituted-1-propyl-1H- pyrazole-5-carboxamide Workup_Purification->Amide_Product 5. Isolation

Caption: General workflow for amide coupling.

A more detailed look at the mechanism for HATU, a highly effective uronium salt-based coupling reagent, is presented below. The process involves the formation of a highly reactive OAt-active ester intermediate.[6]

G Carboxylic_Acid Pyrazole-COOH Carboxylate Pyrazole-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate Activated_Ester Reactive OAt-Ester Carboxylate->Activated_Ester Attack on HATU HATU HATU HATU->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine R₂NH Amine->Tetrahedral_Intermediate Amide_Product Pyrazole-CONR₂ Tetrahedral_Intermediate->Amide_Product Collapse HOAt HOAt byproduct Tetrahedral_Intermediate->HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive or sterically hindered, and is known for high efficiency and low racemization.[7][8]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the pure amide.

Protocol 2: Amide Coupling using EDC/HOBt

This is a widely used and cost-effective method suitable for many common amide coupling reactions.[1][2][4] The use of HOBt minimizes side reactions and reduces racemization.[3]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to make a 0.1-0.2 M solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.5 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, if using DCM, wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). If using DMF, dilute with EtOAc before performing the aqueous workup.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling via Acid Chloride Formation

This two-step protocol is a robust alternative, particularly for unreactive amines.[5]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)

  • Anhydrous DCM

  • Catalytic amount of anhydrous DMF

  • Amine (primary or secondary, 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (2.5 eq)

Procedure:

Step 1: Formation of the Acid Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C and slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-propyl-1H-pyrazole-5-carbonyl chloride, which should be used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and triethylamine or pyridine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Application Notes and Protocols: 1-Propyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 1-propyl-1H-pyrazole-5-carboxylic acid as a key building block for the synthesis of potential anti-inflammatory agents. The protocols outlined below detail the synthetic methodologies and the subsequent biological evaluation of the resulting compounds.

Introduction

Pyrazole derivatives are a cornerstone in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1][2][3] The pyrazole scaffold offers a versatile platform for designing molecules that can effectively target key mediators of inflammation, such as cyclooxygenase (COX) enzymes.[1][4] The inhibition of COX-1 and COX-2 is a primary mechanism for the therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs).[4] This document focuses on the derivatization of this compound to generate novel compounds with potential anti-inflammatory properties. The substitution at the N1 position with a propyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of 1-Propyl-1H-pyrazole-5-carboxamide Derivatives

A common and effective strategy for modifying carboxylic acids to enhance their biological activity is the formation of amide or ester derivatives. The following protocol describes a general method for the synthesis of 1-propyl-1H-pyrazole-5-carboxamide derivatives.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-5-carboxamides
  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-propyl-1H-pyrazole-5-carboxamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]

Biological Evaluation of Anti-inflammatory Activity

The synthesized 1-propyl-1H-pyrazole-5-carboxamide derivatives can be evaluated for their anti-inflammatory potential using a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into their mechanism of action and selectivity.[5][6]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the provided assay buffer.

    • Prepare the reaction mixture containing COX Assay Buffer, diluted COX Cofactor, and COX Probe.[5]

  • Assay Procedure:

    • To the wells of a 96-well plate, add the reaction mixture.

    • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.[5]

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[5]

    • Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.[5]

    • Immediately measure the fluorescence intensity (excitation/emission wavelengths of 535/587 nm) over a period of 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[1][2][3][8][9]

  • Animal Preparation:

    • Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for each synthesized compound at various doses.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1][3]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1][3]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation

The following tables summarize the anti-inflammatory activity of representative pyrazole derivatives from the literature, which can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: In Vitro COX Inhibition Data for Representative Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[10]
Compound 5u134.121.7974.92[10]
Compound 5s176.542.4272.95[10]
Compound 13i--Moderate COX-2 Selectivity[11]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of Edema (at 4h)Reference
Indomethacin1072.99[12]
Celecoxib1083.76[12]
Compound 6b-85.78[12]
Compound 13i-High (close to Celecoxib)[11]

Visualizations

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Housekeeping) PGH2->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_2 PLA2 Phospholipase A2 Pyrazole_Derivatives Pyrazole Derivatives (e.g., from this compound) Pyrazole_Derivatives->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of pyrazole derivatives on COX-2.

Experimental Workflow: Synthesis and Evaluation of Anti-inflammatory Agents

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 1-Propyl-1H-pyrazole- 5-carboxylic Acid Activation Carboxylic Acid Activation (HATU, DIPEA) Start->Activation Coupling Amide Bond Formation with Amines Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization In_Vitro In Vitro Assay: COX-1/COX-2 Inhibition Characterization->In_Vitro In_Vivo In Vivo Assay: Carrageenan-Induced Paw Edema Characterization->In_Vivo Data_Analysis Data Analysis and SAR Studies In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of 1-propyl-1H-pyrazole-5-carboxamide derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

G cluster_modifications Structural Modifications (R-groups) cluster_properties Predicted Impact on Properties Core 1-Propyl-1H-pyrazole-5-carboxamide Core R1 Amine Substituent (R1) - Aromatic vs. Aliphatic - Electronic Properties - Steric Bulk Core->R1 Activity Anti-inflammatory Activity (COX-2 Inhibition) R1->Activity Selectivity COX-2 Selectivity R1->Selectivity PK Pharmacokinetic Properties (Solubility, Stability) R1->PK

Caption: Hypothesized structure-activity relationships for novel 1-propyl-1H-pyrazole-5-carboxamide derivatives.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Using a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents centered on the versatile pyrazole scaffold. The following sections detail the synthesis of pyrazole derivatives, their evaluation for antimicrobial activity, and potential mechanisms of action.

Introduction to Pyrazole Scaffolds in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and pyrazole-based compounds represent a promising avenue for the development of new and effective antimicrobial agents.[4][5]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against common Gram-positive and Gram-negative bacteria, providing a comparative view of their potency.

Compound ID/SeriesTest OrganismMIC Range (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesStaphylococcus aureus (including multidrug-resistant clinical isolates)1 - 32[4]
Escherichia coli1[4]
Pyrazole-triazole derived hydrazidesStaphylococcus aureus2 - 8[4]
Escherichia coli2 - 8[4]
Pseudomonas aeruginosa2 - 8[4]
Quinoline-substituted pyrazole derivativesStaphylococcus aureus0.12 - 0.98[4]
Staphylococcus epidermidis0.12 - 0.98[4]
Bacillus subtilis0.12 - 0.98[4]
Pyrazole-pyrimidinethionesEscherichia coli12.5[4]
Pyrazole-clubbed pyrimidine derivativeMethicillin-resistant Staphylococcus aureus (MRSA)521 µM[6]
N-(trifluoromethyl)phenyl-substituted pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)< 1[6]
Pyrazole-ciprofloxacin hybridsStaphylococcus aureus0.125 - 8[6]
Ciprofloxacin-resistant Staphylococcus aureus0.125 - 8[6]
Escherichia coli0.1 - 0.2[6]
Pyrazole-based chalconesStaphylococcus aureus12.5 - 25[7]
Escherichia coli12.5[7]
Pseudomonas aeruginosa12.5[7]
Bacillus subtilis12.5 - 25[7]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes a general and widely used method for the synthesis of pyrazole derivatives through the cyclization of chalcones with hydrazine hydrate.

Materials:

  • Substituted chalcone

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution of Chalcone: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in a suitable volume of ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The pyrazole product may precipitate out of the solution upon cooling.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.

  • Purification: Purify the crude pyrazole derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Characterization: Characterize the synthesized compound using appropriate analytical techniques, such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized pyrazole compounds against bacterial strains.

Materials:

  • Synthesized pyrazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized pyrazole compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add an appropriate volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and perform a two-fold serial dilution by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentrations by half.

  • Controls:

    • Positive Control (Growth Control): A well containing MHB and the bacterial inoculum, but no compound.

    • Negative Control (Sterility Control): A well containing MHB only, to check for contamination.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of pyrazole compounds on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Synthesized pyrazole compounds

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

    • 1 µL of the test pyrazole compound at various concentrations (or solvent control)

    • Water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of a suitable dilution of DNA gyrase to initiate the reaction. The amount of enzyme should be predetermined to give complete supercoiling of the substrate under control conditions.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Run the gel in 1X TAE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The relaxed and supercoiled forms of the plasmid DNA will migrate at different rates.

    • Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.

Visualizations

Antimicrobial_Agent_Development_Workflow Workflow for Pyrazole-Based Antimicrobial Agent Development cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Start Starting Materials (e.g., Chalcones, Hydrazines) Synthesis Chemical Synthesis (e.g., Cyclization) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC MBC MBC Determination MIC->MBC EnzymeAssay Mechanism of Action (e.g., DNA Gyrase Assay) MIC->EnzymeAssay SAR Structure-Activity Relationship (SAR) Studies MBC->SAR Toxicity Cytotoxicity Assays EnzymeAssay->Toxicity Toxicity->SAR Lead Lead Compound SAR->Lead Lead->SAR Further Optimization Bacterial_DNA_Replication Bacterial DNA Replication and the Role of DNA Gyrase cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination Origin Origin of Replication (oriC) Gyrase DNA Gyrase (Topoisomerase II) Origin->Gyrase Relaxes supercoiling Helicase Helicase (DnaB) Gyrase->Helicase Allows unwinding SSB Single-Strand Binding Proteins (SSBs) Helicase->SSB Prevents re-annealing Primase Primase (DnaG) SSB->Primase RNA_Primer RNA Primer Primase->RNA_Primer Synthesizes DNAPolIII DNA Polymerase III RNA_Primer->DNAPolIII LeadingStrand Leading Strand Synthesis (Continuous) DNAPolIII->LeadingStrand LaggingStrand Lagging Strand Synthesis (Discontinuous) DNAPolIII->LaggingStrand Okazaki Okazaki Fragments LaggingStrand->Okazaki Forms DNAPolI DNA Polymerase I Okazaki->DNAPolI Removes RNA primers and fills gaps Ligase DNA Ligase DNAPolI->Ligase Joins fragments TopoisomeraseIV Topoisomerase IV Ligase->TopoisomeraseIV Separation Separation of Daughter Chromosomes TopoisomeraseIV->Separation Pyrazole Pyrazole-Based Inhibitor Pyrazole->Gyrase Inhibition

References

Application Notes: 1-Propyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-propyl-1H-pyrazole-5-carboxylic acid as a key building block in the synthesis of novel anticancer agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential in oncology by targeting various signaling pathways involved in cancer cell proliferation and survival.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The derivatization of the pyrazole core at different positions allows for the fine-tuning of its pharmacological profile. Specifically, the synthesis of pyrazole-5-carboxamides from this compound is a promising strategy for developing potent and selective anticancer agents. These compounds often act as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Synthesis of 1-Propyl-1H-pyrazole-5-carboxamide Derivatives

The general synthetic approach involves the conversion of this compound into an activated intermediate, such as an acid chloride, which is then reacted with a variety of substituted anilines to yield the corresponding N-aryl-1-propyl-1H-pyrazole-5-carboxamides. This method allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Workflow

The synthesis of N-aryl-1-propyl-1H-pyrazole-5-carboxamides from this compound can be summarized in the following two-step workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start 1-Propyl-1H-pyrazole- 5-carboxylic acid reagent1 SOCl₂ or (COCl)₂ Cat. DMF, Anhydrous DCM start->reagent1 product1 1-Propyl-1H-pyrazole- 5-carbonyl chloride reagent1->product1 reagent2 Substituted Aniline (Ar-NH₂) Base (e.g., Et₃N), Anhydrous DCM product2 N-Aryl-1-propyl-1H-pyrazole- 5-carboxamide reagent2->product2 product1_ref->reagent2

Caption: Synthetic workflow for N-aryl-1-propyl-1H-pyrazole-5-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-1H-pyrazole-5-carbonyl chloride
  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 1-propyl-1H-pyrazole-5-carbonyl chloride.

  • The crude acid chloride is typically used immediately in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Aryl-1-propyl-1H-pyrazole-5-carboxamides
  • Dissolve the crude 1-propyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous DCM (5 mL/mmol).

  • Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-aryl-1-propyl-1H-pyrazole-5-carboxamide.

Biological Activity and Data Presentation

Derivatives of this compound are hypothesized to exhibit anticancer activity through the inhibition of key signaling pathways. Based on the activity of structurally similar pyrazole derivatives, a plausible mechanism of action is the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.

In Vitro Antiproliferative Activity

The synthesized compounds can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values are determined after a 72-hour incubation period.

Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM) of N-Aryl-1-propyl-1H-pyrazole-5-carboxamide Derivatives

Compound IDAryl Substituent (Ar)A549 (Lung)MCF-7 (Breast)HCT116 (Colon)
PPC-1 4-Chlorophenyl5.2 ± 0.67.8 ± 0.96.5 ± 0.7
PPC-2 3,4-Dichlorophenyl2.1 ± 0.34.5 ± 0.53.2 ± 0.4
PPC-3 4-Methoxyphenyl15.8 ± 1.820.1 ± 2.218.9 ± 2.0
PPC-4 4-(Trifluoromethyl)phenyl3.7 ± 0.46.1 ± 0.74.9 ± 0.5
Doxorubicin (Reference Drug)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical, based on activities of similar pyrazole derivatives reported in the literature.

Kinase Inhibitory Activity

Selected potent compounds can be further assayed for their inhibitory activity against specific protein kinases.

Table 2: Hypothetical Kinase Inhibitory Activity (IC₅₀ in µM) of Selected Compounds

Compound IDEGFR KinaseVEGFR-2 Kinase
PPC-2 0.25 ± 0.030.48 ± 0.05
PPC-4 0.51 ± 0.060.89 ± 0.09
Erlotinib 0.02 ± 0.003-
Sorafenib -0.09 ± 0.01

Data are hypothetical and for illustrative purposes.

Mechanism of Action: Targeting Kinase Signaling Pathways

The anticancer effects of these pyrazole derivatives are often attributed to their ability to interfere with intracellular signaling pathways that control cell growth, proliferation, and survival. A common mechanism for such compounds is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer ras Ras dimer->ras pi3k PI3K dimer->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor 1-Propyl-1H-pyrazole- 5-carboxamide Derivative inhibitor->dimer Inhibition

Caption: Proposed mechanism of action via inhibition of RTK signaling.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel N-aryl-1-propyl-1H-pyrazole-5-carboxamide derivatives with potential as anticancer agents. The straightforward and efficient synthetic protocols allow for the generation of a diverse chemical library for biological screening. The resulting compounds are promising candidates for further investigation as inhibitors of key oncogenic signaling pathways, warranting more extensive preclinical evaluation.

Application Notes and Protocols: Employing 1-Propyl-1H-pyrazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. 1-Propyl-1H-pyrazole-5-carboxylic acid is a promising fragment candidate due to its pyrazole core, a privileged scaffold in medicinal chemistry, and the presence of a carboxylic acid group that can serve as a key interaction point or a handle for chemical elaboration.[1][2] While specific biological data for this compound is limited in publicly available literature, its structural analogs have shown significant activity against a range of targets, including enzymes and protein-protein interactions.[3][4]

These application notes provide a comprehensive guide for the utilization of this compound in a typical FBDD campaign, from initial screening to hit validation and elaboration. The protocols are based on established methodologies for similar pyrazole-based fragments.

Physicochemical Properties and Rationale for FBDD

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight~154.17 g/mol < 300 DaLow molecular weight allows for efficient exploration of chemical space and potential for growth in multiple vectors.
cLogP< 3< 3Optimal lipophilicity ensures adequate solubility for screening and reduces the likelihood of non-specific binding.
Hydrogen Bond Donors2 (N-H and O-H)≤ 3Provides opportunities for specific hydrogen bonding interactions with the target protein.[1]
Hydrogen Bond Acceptors3 (2xN and C=O)≤ 3Offers multiple points for forming hydrogen bonds, contributing to binding affinity and specificity.[1]
Rotatable Bonds2≤ 3Low conformational flexibility increases the probability of adopting a favorable binding conformation.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrazoles.[5][6][7] A common approach involves the condensation of a β-ketoester with a hydrazine derivative.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2,4-dioxoheptanoate

  • Propylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Cyclization:

    • Dissolve ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add propylhydrazine (1 equivalent) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ethyl 1-propyl-1H-pyrazole-5-carboxylate by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ethyl 1-propyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with hydrochloric acid (2 M).

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening Protocols

The initial step in an FBDD campaign is to screen a library of fragments to identify binders to the target of interest. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are commonly employed for this purpose.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events by measuring changes in the refractive index at the surface of a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a solution of this compound in running buffer at a suitable concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid non-specific effects.

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an unrelated protein).

    • Monitor the change in response units (RU) over time. A significant increase in RU compared to the reference flow cell indicates a binding event.

  • Data Analysis:

    • Analyze the sensorgrams to identify positive hits. The binding response should be dose-dependent.

Protocol 3: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful technique for detecting transient binding of small molecules to large proteins.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Purified target protein

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.

    • Prepare a stock solution of this compound in the same deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of e.g., 1 mM.

  • NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Acquire an STD-NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand. A difference spectrum is generated by subtracting the off-resonance spectrum from the on-resonance spectrum.

  • Data Analysis:

    • Signals in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the protein, confirming binding. The relative intensities of the STD signals can provide information about the binding epitope of the fragment.

Hit Elaboration and Structure-Activity Relationship (SAR)

Once a fragment hit is confirmed, the next step is to improve its potency and selectivity through chemical modification. The carboxylic acid and the propyl group of this compound provide vectors for chemical elaboration.

Table 2: Potential Hit Elaboration Strategies

Vector for ModificationProposed ModificationRationale
Carboxylic AcidAmide formation, EsterificationExplore interactions in the corresponding pocket of the target protein. Amides can introduce additional hydrogen bond donors and acceptors.
Propyl GroupAlkyl chain extension or branching, Introduction of cyclic moietiesProbe for additional hydrophobic interactions or to access adjacent binding pockets.
Pyrazole Ring (C3 and C4 positions)Substitution with small functional groups (e.g., methyl, halogen)Fine-tune electronic properties and explore additional interactions with the protein surface.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of an FBDD campaign and a hypothetical signaling pathway that could be targeted.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead cluster_3 Candidate FragLib This compound & Other Fragments Screening Primary Screen (e.g., SPR) FragLib->Screening HitVal Hit Validation (e.g., STD-NMR) Screening->HitVal Hits SAR SAR by Chemistry HitVal->SAR Validated Hits Structure Structural Biology (X-ray, Cryo-EM) SAR->Structure LeadOpt Lead Optimization SAR->LeadOpt Structure->SAR Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target Protein) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation GeneExp Gene Expression TF->GeneExp Regulation Fragment 1-Propyl-1H-pyrazole- 5-carboxylic Acid Fragment->Kinase2 Inhibition

Caption: A hypothetical kinase signaling pathway targeted by a pyrazole-based inhibitor.

Conclusion

This compound represents a valuable starting point for FBDD campaigns targeting a variety of protein classes. Its favorable physicochemical properties, coupled with the synthetic tractability of the pyrazole scaffold, make it an attractive fragment for library inclusion. The protocols and strategies outlined in these application notes provide a framework for researchers to effectively employ this and similar fragments in their drug discovery efforts, from initial hit identification to the generation of potent lead compounds. While the information provided is based on general principles and data from analogous compounds, it serves as a robust guide for initiating research with this promising fragment.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-propyl-1H-pyrazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-propyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which typically involves a three-step process:

  • Knorr Pyrazole Synthesis: Formation of ethyl 5-propyl-1H-pyrazole-3-carboxylate.

  • N-Alkylation: Introduction of the propyl group at the N1 position to yield ethyl 1-propyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Issue 1: Low Yield in Knorr Pyrazole Synthesis

Q: I am getting a low yield for my initial pyrazole ester synthesis. What are the common causes and how can I improve it?

A: Low yields in the Knorr pyrazole synthesis can often be attributed to the quality of starting materials, reaction conditions, or the presence of side reactions.[1] Here’s a systematic approach to troubleshoot this issue:

  • Starting Material Purity: Ensure that the 1,3-dicarbonyl precursor and hydrazine are of high purity.[1] Hydrazine derivatives can degrade, so using a fresh bottle is recommended.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal temperature and reaction time.[1]

    • pH: The reaction is often catalyzed by acid.[2] If using a hydrazine salt, the reaction mixture can become acidic, potentially leading to the formation of byproducts.[1] The addition of a mild base like sodium acetate can sometimes improve the reaction profile.[1]

  • Side Reactions: The formation of regioisomers is a common side reaction with unsymmetrical dicarbonyl compounds.[1] While the starting materials for this specific synthesis are often designed to favor the desired isomer, impurities can lead to unexpected products.

Issue 2: Poor Regioselectivity during N-Alkylation

Q: I am getting a mixture of N1 and N2-propylated pyrazoles. How can I improve the selectivity for the N1 isomer?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge due to the similar electronic properties of the two nitrogen atoms.[3] The N1 position is generally less sterically hindered, and its selection can be favored by carefully choosing the reaction conditions.

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role.

    • For N1-alkylation , stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are often effective.[3] This combination fully deprotonates the pyrazole, and the subsequent alkylation is often directed to the less sterically hindered N1 position.

    • Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF or acetonitrile.[4]

  • Alkylating Agent: The reactivity of the propylating agent is important. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. Using a more reactive agent may improve the yield but could also affect selectivity.

  • Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity. It is advisable to start at 0 °C and slowly warm to room temperature while monitoring the reaction.

Issue 3: Incomplete Hydrolysis of the Ester

Q: My final hydrolysis step is slow or does not go to completion. What can I do?

A: Incomplete hydrolysis of the ethyl ester to the carboxylic acid can be due to insufficient base, low temperature, or short reaction time.

  • Base Stoichiometry: Ensure at least one equivalent of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used. Often, using a slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion.[5]

  • Solvent System: The reaction is typically carried out in a mixture of an alcohol (like ethanol or methanol) and water to ensure the solubility of both the ester and the hydroxide base.

  • Temperature and Time: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.[5] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

Issue 4: Difficulty in Purifying the Final Product

Q: I am having trouble purifying the final this compound. What are the recommended methods?

A: Purification challenges often arise from the presence of unreacted starting materials, the N2-isomer, or other byproducts.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be basic. Carefully acidify the solution with an acid like 1M HCl to a pH of 2-3.[5] The carboxylic acid product should precipitate out of the aqueous solution and can be collected by filtration.

  • Recrystallization: If the filtered solid is not pure, recrystallization is often an effective purification method.[1] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If isomers are present and difficult to separate by recrystallization, column chromatography on silica gel may be necessary. A solvent system with a mixture of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexanes), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, can be used.

Data Presentation

The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound, based on general procedures for similar compounds. Yields are indicative and can vary based on the specific substrate and reaction scale.

StepReactionReagents & SolventsTemperature (°C)Typical Time (h)Typical Yield (%)
1 Knorr Pyrazole Synthesis Diethyl 2-oxohexanoate, Hydrazine hydrate, Ethanol, Acetic acid (cat.)Reflux2 - 670 - 90
2 N1-Propylation Ethyl 5-propyl-1H-pyrazole-3-carboxylate, NaH, 1-Iodopropane, THF0 to RT4 - 1260 - 85
2 N1-Propylation (Alternative) Ethyl 5-propyl-1H-pyrazole-3-carboxylate, K₂CO₃, 1-Bromopropane, DMFRT to 606 - 2450 - 80
3 Ester Hydrolysis Ethyl 1-propyl-1H-pyrazole-5-carboxylate, NaOH, Ethanol/Water504 - 1285 - 95

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate (Knorr Synthesis)

  • To a solution of diethyl 2-oxohexanoate (1.0 eq.) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired pyrazole ester.

Protocol 2: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate (N1-Alkylation)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 5-propyl-1H-pyrazole-3-carboxylate (1.0 eq.) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-propylated pyrazole ester.

Protocol 3: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 1.5 eq.) to the solution and stir the mixture at 50 °C.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to 0 °C in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • A white precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the solid product under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway Start Diethyl 2-oxohexanoate + Hydrazine Step1 Knorr Pyrazole Synthesis Start->Step1 Intermediate1 Ethyl 5-propyl-1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 N-Alkylation (NaH, 1-Iodopropane) Intermediate1->Step2 Intermediate2 Ethyl 1-propyl-1H-pyrazole-5-carboxylate Step2->Intermediate2 Step3 Hydrolysis (NaOH, H2O) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Optimization_Workflow Start Define Target Parameters (Yield, Purity, Selectivity) Screen_Base Screen Bases (e.g., NaH, K2CO3, Cs2CO3) Start->Screen_Base Screen_Solvent Screen Solvents (e.g., THF, DMF, Acetonitrile) Screen_Base->Screen_Solvent Screen_Temp Optimize Temperature (-10°C to 60°C) Screen_Solvent->Screen_Temp Analyze Analyze Results (LC-MS, NMR) Screen_Temp->Analyze Analyze->Screen_Base Iterate Optimized Optimized Conditions Analyze->Optimized Troubleshooting_Tree Problem Low Yield or Purity Issue Check_Step Identify Problematic Step (Synthesis, Alkylation, Hydrolysis) Problem->Check_Step Synthesis_Issue Knorr Synthesis Issue? Check_Step->Synthesis_Issue Step 1 Alkylation_Issue N-Alkylation Issue? Check_Step->Alkylation_Issue Step 2 Hydrolysis_Issue Hydrolysis Issue? Check_Step->Hydrolysis_Issue Step 3 Synthesis_Sol Check Starting Material Purity Optimize Temperature & pH Synthesis_Issue->Synthesis_Sol Alkylation_Sol Low Yield: Use stronger base/more reactive alkylating agent. Poor Selectivity: Use NaH/THF, lower temperature. Alkylation_Issue->Alkylation_Sol Hydrolysis_Sol Increase base stoichiometry Increase temperature/time Hydrolysis_Issue->Hydrolysis_Sol

References

Technical Support Center: Purification of 1-Propyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-propyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a solid carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. High-performance liquid chromatography (HPLC) can also be used for achieving very high purity or for isolating small quantities.[1][2]

Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole compound?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[2] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[2] It is recommended to perform small-scale solubility tests with a few milligrams of your crude product to identify the optimal solvent or solvent system.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try the following:

  • Increase the solvent volume: Adding more of the "good" solvent will lower the saturation point.[2]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[2]

  • Change the solvent system: A different solvent or a different ratio in a mixed-solvent system may be necessary.[2]

  • Use a seed crystal: Adding a small crystal of the pure compound to the cooled, supersaturated solution can initiate crystallization.[2]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step in recrystallization. The charcoal adsorbs the impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the overall yield.[2]

Q5: When is acid-base extraction a suitable purification method?

A5: Acid-base extraction is particularly useful for separating acidic compounds like this compound from neutral or basic impurities.[3][4] This method takes advantage of the differential solubility of the acidic compound and its salt form in organic and aqueous phases.[3]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Recrystallization:
Using too much solventUse the minimum amount of hot solvent required to dissolve the crude product.[2]
Incomplete precipitationEnsure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[2]
Product loss during transferMinimize the number of transfer steps and ensure all vessels are rinsed with the cold mother liquor.
Acid-Base Extraction:
Incomplete extraction into the aqueous phaseEnsure the pH of the aqueous layer is at least two to three units above the pKa of the carboxylic acid by using a suitable base (e.g., sodium bicarbonate, sodium hydroxide).[1]
Incomplete precipitation from the aqueous phaseAcidify the aqueous layer to a pH at least two to three units below the pKa of the carboxylic acid to ensure complete precipitation.[1] Check the pH with litmus or pH paper.
Product is somewhat soluble in waterIf the product does not precipitate well upon acidification, it may have some water solubility. Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[5]
Column Chromatography:
Product remains on the columnThe eluent may not be polar enough. Gradually increase the polarity of the mobile phase.
Co-elution with impuritiesOptimize the solvent system using thin-layer chromatography (TLC) before running the column to achieve better separation.
Product Purity Issues
Potential Cause Troubleshooting Step
Recrystallization:
Impurities co-crystallize with the productThis may happen if the impurities have similar solubility profiles. A second recrystallization from a different solvent system may be necessary.
Inefficient removal of insoluble impuritiesEnsure the hot solution is filtered to remove any insoluble materials before cooling.
Acid-Base Extraction:
Neutral impurities in the final productEnsure the aqueous layer containing the carboxylate salt is washed with an organic solvent one or two times before acidification to remove any trapped neutral impurities.
Column Chromatography:
Tailing or streaking of the product spot on TLC/columnFor carboxylic acids, this is common. Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the deprotonation of the carboxylic acid on the silica gel, leading to sharper bands.[6]
Overloading the columnUse an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure and the solvent choice will need to be optimized.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) while stirring until the solid is completely dissolved.[2]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[5][7] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 1-propyl-1H-pyrazole-5-carboxylate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Washing (Optional): To remove any remaining neutral impurities, you can wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise until the solution is acidic (test with pH paper) and a precipitate forms.[4][7]

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Protocol 3: Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. For carboxylic acids, a mixture of hexane and ethyl acetate with 0.5-1% acetic acid is a common starting point.[6]

  • Column Packing: Prepare a silica gel slurry with the chosen eluent and pack it into a chromatography column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Hot Solvent crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration (remove insolubles) dissolved->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals Crystal Formation cool->crystals vac_filtration Vacuum Filtration crystals->vac_filtration wash Wash with Cold Solvent vac_filtration->wash pure_product Pure Crystals wash->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Product as Salt) separate1->aqueous1 acidify Acidify with HCl aqueous1->acidify precipitate Precipitation of Pure Product acidify->precipitate filtration Filter & Dry precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity check_yield Check Yield check_purity->check_yield Yes impure Product Impure check_purity->impure No low_yield Yield is Low check_yield->low_yield No success Pure Product, Acceptable Yield check_yield->success Yes troubleshoot_purity Review Purity Troubleshooting Guide impure->troubleshoot_purity troubleshoot_yield Review Yield Troubleshooting Guide low_yield->troubleshoot_yield

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and robust method is the Knorr pyrazole synthesis followed by ester hydrolysis. This typically involves the cyclocondensation of a β-ketoester, such as ethyl 2,4-dioxoheptanoate, with propylhydrazine to form ethyl 1-propyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis of the ethyl ester yields the final carboxylic acid product.

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: The primary impurities can be categorized as follows:

  • Regioisomers: Specifically, 1-propyl-1H-pyrazole-3-carboxylic acid is a common regioisomeric impurity.

  • Unreacted Starting Materials: Residual ethyl 2,4-dioxoheptanoate and propylhydrazine may be present.

  • Incompletely Hydrolyzed Ester: The intermediate, ethyl 1-propyl-1H-pyrazole-5-carboxylate, can be a significant impurity if the hydrolysis step is not driven to completion.

  • Side-reaction Byproducts: Minor impurities can arise from self-condensation of the starting diketone or other side reactions.

Q3: How can I minimize the formation of the regioisomeric impurity?

A3: The regioselectivity of the cyclocondensation reaction is highly dependent on the reaction conditions. The choice of solvent can significantly influence the outcome. Protic solvents like ethanol may lead to mixtures of regioisomers, while some studies on related pyrazole syntheses suggest that fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can improve regioselectivity.[1] Careful control of temperature and reaction time is also crucial.

Q4: What analytical techniques are recommended for identifying and quantifying these impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the desired product and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the identity of the major product and any significant impurities. Mass Spectrometry (MS) can be used to confirm the molecular weights of the components in your mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete cyclocondensation reaction.- Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress by TLC or HPLC. - Consider using a different solvent system to improve reaction kinetics.
Incomplete hydrolysis of the ester intermediate.- Increase the reaction time and/or temperature of the hydrolysis step. - Use a stronger base or a higher concentration of the base for hydrolysis. - Ensure efficient mixing.
Presence of a Significant Amount of Regioisomer Poor regioselectivity in the cyclocondensation step.- Modify the solvent system. Experiment with fluorinated alcohols like TFE to potentially enhance the formation of the desired 5-carboxylic acid isomer.[1] - Adjust the reaction temperature, as this can influence the kinetic vs. thermodynamic product distribution.
Product is Contaminated with Starting Materials The reaction has not gone to completion.- Increase the reaction time and/or temperature. - Consider adding a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
Inefficient purification.- Optimize the purification method. Recrystallization is often effective for removing unreacted starting materials. - Column chromatography may be necessary for more challenging separations.
Final Product Contains the Ethyl Ester Intermediate Incomplete hydrolysis.- As with low yield due to this cause, increase the severity of the hydrolysis conditions (time, temperature, base concentration). - Ensure the ester is fully dissolved during the hydrolysis reaction. A co-solvent like THF may be necessary.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

Objective: To synthesize the ethyl ester precursor to this compound.

Materials:

  • Ethyl 2,4-dioxoheptanoate

  • Propylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add propylhydrazine (1.0 - 1.1 eq) to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Key Experiment: Hydrolysis to this compound

Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 1-propyl-1H-pyrazole-5-carboxylate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Water

  • Ethanol or Tetrahydrofuran (THF) (as a co-solvent)

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.

  • Add a solution of NaOH (2.0 - 3.0 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC/HPLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

impurity_formation_pathway starting_materials Ethyl 2,4-dioxoheptanoate + Propylhydrazine cyclocondensation Cyclocondensation starting_materials->cyclocondensation unreacted_sm Unreacted Starting Materials (Impurity) starting_materials->unreacted_sm Incomplete Reaction ester_intermediate Ethyl 1-propyl-1H-pyrazole-5-carboxylate cyclocondensation->ester_intermediate Desired Pathway regioisomer_ester Ethyl 1-propyl-1H-pyrazole-3-carboxylate (Regioisomeric Impurity) cyclocondensation->regioisomer_ester Side Reaction hydrolysis Hydrolysis ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product Complete Reaction regioisomer_acid 1-propyl-1H-pyrazole-3-carboxylic acid (Regioisomeric Impurity) hydrolysis->regioisomer_acid incomplete_hydrolysis Incomplete Hydrolysis (Impurity) hydrolysis->incomplete_hydrolysis regioisomer_ester->hydrolysis Hydrolysis incomplete_hydrolysis->final_product (leads back to product mixture)

Caption: Impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow start Start Synthesis analyze Analyze Crude Product (HPLC, NMR) start->analyze low_yield Low Yield? analyze->low_yield check_hydrolysis Check for Incomplete Hydrolysis (Ester peak in NMR/HPLC) low_yield->check_hydrolysis Yes regioisomer_present Regioisomer Present? low_yield->regioisomer_present No increase_hydrolysis Increase Hydrolysis Severity (Time, Temp, [Base]) check_hydrolysis->increase_hydrolysis Ester Present check_cyclo Check for Incomplete Cyclocondensation (Starting material peaks) check_hydrolysis->check_cyclo Ester Absent increase_hydrolysis->analyze optimize_cyclo Optimize Cyclocondensation (Time, Temp, Solvent) check_cyclo->optimize_cyclo SMs Present check_cyclo->regioisomer_present SMs Absent optimize_cyclo->analyze modify_conditions Modify Cyclocondensation Conditions (Solvent, Temperature) regioisomer_present->modify_conditions Yes purify Purify Product (Recrystallization, Chromatography) regioisomer_present->purify No / Acceptable Level modify_conditions->analyze end Pure Product purify->end

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted pyrazoles. The information is tailored for researchers, scientists, and drug development professionals to offer actionable solutions for their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.

Q2: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, product degradation, and purification losses.

Troubleshooting Strategies for Low Yields:

  • Incomplete Reaction:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

    • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and shorten reaction times.

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are often crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.

  • Side Reactions:

    • Control Stoichiometry: Precisely control the stoichiometry of your reactants, as an excess of one reactant may promote side reactions.

    • Solvent Choice: The solvent can influence the reaction pathway. Experiment with different solvents to minimize the formation of byproducts.

  • Product Degradation:

    • Milder Conditions: If you suspect your product is degrading, attempt the reaction at a lower temperature or with a milder catalyst.

    • Careful Workup: Ensure your workup procedure is not degrading the product. For instance, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.

  • Purification Losses: Optimize your purification protocol to minimize product loss during steps like chromatography or recrystallization.

Q3: What are some alternative methods to the classical Knorr synthesis to achieve high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several other methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones and acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position, resulting in a single regioisomer.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is governed by the electronic and steric properties of the substituents on both reacting partners.

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[1]

  • Multicomponent Reactions: Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles by combining three or more reactants in a single step.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of substituted pyrazoles, with a focus on managing the formation of regioisomers.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.

  • Solution:

    • Modify Reaction Conditions: Altering the solvent and temperature can influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[2][3]

    • Change the Catalyst: The pH of the reaction medium can affect the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing which carbonyl is more reactive. Experiment with both acidic and basic catalysts.

    • Employ a Different Synthetic Strategy: Consider using one of the alternative methods mentioned in FAQ 3, such as 1,3-dipolar cycloaddition, which can offer greater control over regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution:

    • Reverse the Polarity of the Reactants: If possible, modify the substituents on the 1,3-dicarbonyl or the hydrazine to electronically or sterically favor attack at the other carbonyl position.

    • Utilize a Blocking Group: In some cases, a temporary blocking group can be introduced to deactivate one of the carbonyl groups, directing the reaction to the desired position. The blocking group can then be removed in a subsequent step.

    • Investigate Solvent Effects: As detailed in the table below, the choice of solvent can have a profound impact on the regioselectivity. Switching from a protic solvent like ethanol to a fluorinated alcohol can significantly alter the product ratio.[2][3]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution:

    • Column Chromatography: This is the most common method for separating pyrazole regioisomers.[4] Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation. It is advisable to first perform a thorough TLC analysis with different solvent systems to identify the optimal conditions.

    • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.

    • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and substituted hydrazines. The data clearly indicates that fluorinated alcohols significantly enhance the formation of one regioisomer over the other.

Entry1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (Major:Minor)Yield (%)
11-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH50:5085
21-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:1590
31-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:392
44,4,4-trifluoro-1-(2-furyl)butane-1,3-dionePhenylhydrazineEtOH60:4088
54,4,4-trifluoro-1-(2-furyl)butane-1,3-dionePhenylhydrazineTFE90:1091
64,4,4-trifluoro-1-(2-furyl)butane-1,3-dionePhenylhydrazineHFIP>99:195

Data is illustrative and based on trends reported in the literature.[2][3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[4]

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel (for flash chromatography)

    • Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)

  • Procedure:

    • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides good separation between the two regioisomers (a difference in Rf values of at least 0.2 is ideal).

    • Column Preparation: Prepare a flash chromatography column with silica gel, using the optimized eluent from the TLC analysis.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dried sample onto the top of the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Monitor the fractions by TLC to identify which fractions contain the pure regioisomers.

    • Combine and Concentrate: Combine the fractions containing each pure regioisomer and remove the solvent under reduced pressure to obtain the purified products.

Visualizations

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_solutions Solutions cluster_end End start Poor Regioselectivity in Pyrazole Synthesis analyze_mixture Analyze Regioisomeric Ratio (e.g., by NMR or GC-MS) start->analyze_mixture is_ratio_acceptable Is Ratio > 95:5? analyze_mixture->is_ratio_acceptable optimize_conditions Optimize Reaction Conditions: - Solvent (e.g., TFE, HFIP) - Temperature - Catalyst is_ratio_acceptable->optimize_conditions No end_product Desired Pure Regioisomer is_ratio_acceptable->end_product Yes change_strategy Change Synthetic Strategy: - 1,3-Dipolar Cycloaddition - Use 1,3-Dicarbonyl Surrogates - Tosylhydrazone + Alkyne optimize_conditions->change_strategy If optimization fails separate_isomers Separate Isomers: - Column Chromatography - Recrystallization - Preparative HPLC optimize_conditions->separate_isomers If separation is feasible change_strategy->end_product separate_isomers->end_product

Caption: Troubleshooting workflow for poor regioselectivity.

knorr_synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate1 Intermediate A (Attack at C1) dicarbonyl->intermediate1 Nucleophilic Attack intermediate2 Intermediate B (Attack at C3) dicarbonyl->intermediate2 Nucleophilic Attack hydrazine Substituted Hydrazine hydrazine->intermediate1 hydrazine->intermediate2 regioisomer1 Regioisomer 1 intermediate1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

References

Technical Support Center: Scale-up Synthesis of 1-Propyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up synthesis of 1-propyl-1H-pyrazole-5-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for scaling up the production of this compound?

A1: The most common and flexible approach for the synthesis of this compound is a two-step process.[1] This involves an initial Knorr pyrazole synthesis to form the pyrazole ring with an ester at the C5 position, followed by hydrolysis of the ester to yield the final carboxylic acid product.[1] This strategy allows for easier purification of the intermediate ester and offers a robust final step to the desired acid.

Q2: What are the key starting materials for the Knorr synthesis of the pyrazole intermediate?

A2: The Knorr pyrazole synthesis typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] For the synthesis of the ethyl ester of this compound, the key starting materials would be propylhydrazine and a suitable 1,3-dicarbonyl compound, such as diethyl 2-(ethoxymethylene)malonate.

Q3: What are the primary safety concerns during the scale-up of this synthesis?

A3: A primary safety concern is the use of hydrazine derivatives, such as propylhydrazine. Hydrazines can be toxic and reactions involving them can be highly exothermic, posing a risk of a thermal runaway if not properly controlled. Careful temperature management, slow addition of reagents, and ensuring adequate cooling capacity of the reactor are critical.

Q4: How can the formation of regioisomers be minimized during the pyrazole ring formation?

A4: The formation of regioisomers is a common challenge in pyrazole synthesis. To minimize this, precise control over reaction conditions such as temperature, solvent, and the rate of addition of reagents is crucial. Lowering the reaction temperature may improve selectivity. In some cases, exploring alternative synthetic pathways that offer better regiochemical control might be necessary.

Q5: What are the recommended methods for purification of the final product?

A5: The final product, this compound, is often purified by recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product. If recrystallization is insufficient, column chromatography can be employed. The intermediate, ethyl 1-propyl-1H-pyrazole-5-carboxylate, can also be purified by flash column chromatography on silica gel or by recrystallization.[1]

Troubleshooting Guides

Issue 1: Low Yield in Pyrazole Ring Formation (Step 1)
Potential Cause Troubleshooting Strategy
Incomplete Reaction- Increase reaction time and monitor progress by TLC or LC-MS. - Gradually increase the reaction temperature. - Ensure efficient mixing, especially in larger reactors. - Verify the quality and purity of starting materials.
Side Reactions/Byproduct Formation- Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. - Adjust the stoichiometry of the reactants. - Consider a different solvent or the addition of a catalyst.
Product Loss During Workup- Optimize extraction procedures, including the choice of solvent and the number of extractions. - Ensure the pH is appropriately adjusted during aqueous washes to prevent product loss.
Issue 2: Incomplete Hydrolysis of the Ester (Step 2)
Potential Cause Troubleshooting Strategy
Insufficient Base or Acid- Increase the equivalents of the hydrolyzing agent (e.g., NaOH, LiOH, or acid). - Ensure the base or acid is fully dissolved and well-mixed.
Short Reaction Time or Low Temperature- Extend the reaction time and monitor by TLC or LC-MS until the starting ester is consumed.[1] - Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis.[1]
Poor Solubility of the Ester- Use a co-solvent (e.g., THF, methanol) to improve the solubility of the ester in the reaction medium.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Strategy
Product is an Oil or Gummy Solid- Try different recrystallization solvents or solvent systems. - Consider converting the carboxylic acid to a salt for purification and then regenerating the acid. - If all else fails, column chromatography may be necessary.
Contamination with Inorganic Salts- After acidification, wash the precipitated product thoroughly with cold deionized water to remove any inorganic salts.[1]
Product is Highly Soluble in the Workup Solvent- During extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. - Use a continuous extraction apparatus for more efficient extraction.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

This protocol is based on the principles of the Knorr pyrazole synthesis.

Materials:

  • Propylhydrazine

  • Diethyl 2-(ethoxymethylene)malonate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and condenser, charge ethanol and diethyl 2-(ethoxymethylene)malonate.

  • Begin stirring and add a catalytic amount of acetic acid.

  • Slowly add propylhydrazine to the mixture while maintaining the temperature below 30 °C. The addition is exothermic and should be controlled carefully.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 1-propyl-1H-pyrazole-5-carboxylate

  • Ethanol or Methanol

  • Sodium hydroxide (or Lithium hydroxide)

  • Hydrochloric acid (1M)

  • Deionized water

Procedure:

  • Dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate in ethanol or methanol in a reactor.

  • Add a solution of sodium hydroxide (2.0 equivalents) in water to the reactor.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.[1]

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the mixture to a pH of 2-3 with 1M hydrochloric acid.[1] The product should precipitate as a solid.

  • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[1]

  • Dry the product under high vacuum to obtain this compound.

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Ester Hydrolysis start_materials Starting Materials (Propylhydrazine, Diethyl 2-(ethoxymethylene)malonate) reaction_mixture Reaction in Ethanol with Acetic Acid Catalyst start_materials->reaction_mixture Charge Reactor reflux Heat to Reflux (4-6 hours) reaction_mixture->reflux Exothermic Addition concentration Solvent Removal (Reduced Pressure) reflux->concentration Cooling purification1 Purification (Vacuum Distillation or Chromatography) concentration->purification1 intermediate Ethyl 1-propyl-1H-pyrazole-5-carboxylate purification1->intermediate hydrolysis_mixture Dissolve in Alcohol + NaOH Solution intermediate->hydrolysis_mixture To Next Step stirring Stir at RT or 40-50°C (4-12 hours) hydrolysis_mixture->stirring acidification Cool and Acidify (HCl to pH 2-3) stirring->acidification filtration Vacuum Filtration acidification->filtration Precipitation washing Wash with Cold Water filtration->washing drying Dry under High Vacuum washing->drying final_product This compound drying->final_product

Caption: Workflow for the two-step scale-up synthesis of this compound.

Troubleshooting_Logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_reactions Side Reactions? low_yield->side_reactions Yes workup_loss Workup Loss? low_yield->workup_loss Yes increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes optimize_conditions Optimize Conditions (Temp, Solvent) side_reactions->optimize_conditions Yes optimize_workup Optimize Workup (Solvent, pH) workup_loss->optimize_workup Yes

Caption: Troubleshooting logic for addressing low yields in the pyrazole synthesis.

References

Technical Support Center: Pyrazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I address them?

Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is advisable.[1]

  • Reaction Stoichiometry: The molar ratio of the reactants is crucial. In many cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that often require optimization.[1] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Competing Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Below is a troubleshooting workflow to address low reaction yields:

G cluster_troubleshooting Troubleshooting Steps start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry Pure? optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_stoichiometry->optimize_conditions Correct? monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction identify_byproducts Identify Byproducts (NMR, MS) monitor_reaction->identify_byproducts Incomplete? improve_yield Improved Yield monitor_reaction->improve_yield Complete? address_side_reactions Address Side Reactions identify_byproducts->address_side_reactions Byproducts Present? address_side_reactions->optimize_conditions

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer.[3]

  • pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. Acidic conditions, often employed in the Knorr synthesis, can favor the formation of one isomer, while basic conditions might favor the other.[1]

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst: The use of certain catalysts can promote the formation of a specific regioisomer. For example, nano-ZnO has been used as a catalyst to achieve excellent yields and regioselectivity in some cases.[4]

The following table summarizes the effect of solvent on the regioselectivity of a sample reaction:

SolventRatio of Regioisomer A : Regioisomer BReference
Ethanol (EtOH)~1 : 1.3[3]
2,2,2-Trifluoroethanol (TFE)85 : 15[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)up to 99 : 1[3]

Q3: My reaction mixture has turned dark and tar-like substances have formed. What is the cause and how can I prevent this?

Discoloration and tar formation are often observed, particularly in Knorr pyrazole synthesis, and can be attributed to several factors:

  • Hydrazine Degradation: Hydrazine and its derivatives can be unstable and decompose, especially at elevated temperatures, leading to colored impurities.[1] Using fresh reagents and maintaining a controlled reaction temperature can mitigate this.

  • Acid-Promoted Side Reactions: If the reaction mixture becomes too acidic, it can promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize excess acid and lead to a cleaner reaction profile, especially when using hydrazine salts.[1]

  • Oxidation: The reaction mixture may be susceptible to oxidative processes that form colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

  • High Temperatures: Elevated temperatures can lead to the polymerization or degradation of starting materials or intermediates.[5] It is often beneficial to run the reaction at a lower temperature for a longer duration to minimize byproduct formation.[5]

Q4: I am having difficulty purifying my pyrazole product. What are some effective purification techniques?

Purification of pyrazole compounds can sometimes be challenging due to the presence of persistent impurities or regioisomers.

  • Recrystallization: This is a common and effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1] A common eluent system is a mixture of ethyl acetate and hexane.[2] For basic pyrazole compounds that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[6]

  • Acid-Base Extraction: Since pyrazoles contain basic nitrogen atoms, they can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities through liquid-liquid extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[6]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][7]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid)

  • Optional: Acid catalyst (e.g., a few drops of glacial acetic acid) or mild base (e.g., sodium acetate if using a hydrazine salt)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If the reaction is exothermic, the addition should be done carefully, possibly in an ice bath.[2]

  • If required, add the acid catalyst or mild base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization or column chromatography.[1]

Below is a diagram illustrating the general workflow for a Knorr pyrazole synthesis experiment.

G start Start setup Reaction Setup: - Dissolve 1,3-dicarbonyl in solvent - Add hydrazine derivative start->setup reaction Reaction: - Heat to reflux - Monitor by TLC setup->reaction workup Work-up: - Cool to room temperature - Isolate crude product reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, MS, MP purification->characterization end End characterization->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst None60Nano-ZnO95[4]
Solvent Ethanol75Acetic Acid85[1]
Temperature Room Temp5080 °C90[5]
Hydrazine Eq. 1.0701.288[1]

References

Technical Support Center: Synthesis of 1-Propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-propyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves a two-step process. The first step is the synthesis of a precursor, ethyl 1-propyl-1H-pyrazole-5-carboxylate, typically via a Knorr-type pyrazole synthesis. This involves the condensation of a β-ketoester with propylhydrazine. The subsequent step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] To enhance regioselectivity, consider the following strategies:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF or NMP may offer better results compared to polar protic solvents such as ethanol.[1]

  • pH Control: The pH of the reaction medium can affect the reactivity of the hydrazine and the dicarbonyl compound, thereby influencing the isomeric ratio.[1]

  • Temperature: Reaction temperature can also play a role in controlling regioselectivity.

Q3: My reaction mixture has developed a significant color. What could be the cause?

A3: Discoloration of the reaction mixture is often observed in pyrazole synthesis, particularly when using hydrazine salts.[1] This can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] Ensuring the purity of your starting materials and carrying out the reaction under an inert atmosphere can help minimize color formation.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 1-propyl-1H-pyrazole-5-carboxylate (Esterification Step)

Possible Causes & Solutions

Symptom Possible Cause Recommended Action
TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.Incomplete Reaction: The reaction may not have reached completion.Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or LC-MS to ensure the starting materials are fully consumed. For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2][3]
Low yield of the desired product with the presence of multiple unidentified spots on TLC.Purity of Starting Materials: Impurities in the β-ketoester or propylhydrazine can lead to side reactions.Assess Starting Material Purity: Ensure the purity of your reactants. Propylhydrazine, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
The yield is consistently low even with pure starting materials and sufficient reaction time.Suboptimal Reaction Conditions: The choice of solvent or catalyst may not be ideal.Optimize Reaction Conditions: Screen different solvents (e.g., ethanol, methanol, DMF). While often acid-catalyzed (e.g., with acetic acid), some pyrazole syntheses benefit from Lewis acid catalysts.[2][3]
Formation of a significant amount of the undesired regioisomer.Poor Regiocontrol: The reaction conditions favor the formation of the isomeric pyrazole.Adjust Reaction Parameters: As mentioned in the FAQ, solvent, pH, and temperature can influence regioselectivity. Experiment with different conditions to favor the desired isomer.[1]
Issue 2: Low Yield or Impure Product in the Hydrolysis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

Possible Causes & Solutions

Symptom Possible Cause Recommended Action
The product does not precipitate upon acidification.Incomplete Hydrolysis: The ester has not been fully hydrolyzed.Increase Reaction Time or Base Equivalents: Ensure the hydrolysis has gone to completion by monitoring with TLC. You may need to increase the reaction time or the equivalents of the base (e.g., NaOH or LiOH).
The final product is an oil or is difficult to purify.Presence of Impurities: Unreacted starting material or byproducts from the esterification step are carried over.Purify the Ester Precursor: Ensure the ethyl 1-propyl-1H-pyrazole-5-carboxylate is pure before proceeding with hydrolysis. This can be achieved through recrystallization or column chromatography.
The yield is low after purification.Loss During Workup: The product may have some solubility in the aqueous layer, or there may be losses during filtration or recrystallization.Optimize Workup and Purification: Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid and minimize its solubility in water. When recrystallizing, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation.

Data Presentation

Table 1: Effect of Solvent on the Yield of N-alkyl Pyrazole-5-carboxylate Esters (Analogous System)

Solvent Temperature (°C) Time (h) Yield (%)
EthanolReflux4~85
MethanolReflux4~80
DMF1002~90
AcetonitrileReflux6~75
Data is representative of typical Knorr pyrazole syntheses and may vary for the specific target molecule.

Table 2: Effect of Base on the Hydrolysis of Ethyl Pyrazole-5-carboxylates (Analogous System)

Base Solvent Temperature (°C) Time (h) Yield (%)
NaOHEthanol/Water602>95
LiOHTHF/WaterRoom Temp4>95
KOHMethanol/Water602>95
Data is representative of typical ester hydrolysis reactions for pyrazole carboxylates.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

This protocol describes the formation of the pyrazole ring system from a suitable β-ketoester and propylhydrazine.

Materials:

  • Propylhydrazine (or its hydrochloride salt)

  • Ethyl 2,4-dioxopentanoate (or a similar β-ketoester)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve propylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the β-ketoester dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-propyl-1H-pyrazole-5-carboxylate (from Protocol 1)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the ethyl 1-propyl-1H-pyrazole-5-carboxylate in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add NaOH or LiOH (1.5 - 3.0 equivalents) to the solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under high vacuum to yield the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Starting Materials (β-ketoester, propylhydrazine) step1 Step 1: Knorr Cyclocondensation - Solvent: Ethanol - Catalyst: Acetic Acid - Heat to reflux start->step1 intermediate Crude Ethyl 1-propyl-1H- pyrazole-5-carboxylate step1->intermediate purification1 Purification - Aqueous Workup - Column Chromatography or  Recrystallization intermediate->purification1 pure_ester Pure Ethyl Ester purification1->pure_ester step2 Step 2: Hydrolysis - Base: NaOH or LiOH - Solvent: THF/Water pure_ester->step2 acidification Acidification - Add 1M HCl to pH 2-3 step2->acidification filtration Isolation - Vacuum Filtration - Wash with cold water acidification->filtration final_product This compound filtration->final_product

Caption: A typical workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_sm Action: Purify starting materials (distillation, recrystallization) check_purity->purify_sm No check_conditions Are reaction conditions (temp, time, catalyst) optimized? check_purity->check_conditions Yes purify_sm->check_conditions optimize_conditions Action: Screen catalysts, solvents, and temperatures. Increase reaction time. check_conditions->optimize_conditions No check_monitoring Is the reaction being monitored effectively (TLC/LC-MS)? check_conditions->check_monitoring Yes end Improved Yield optimize_conditions->end implement_monitoring Action: Implement regular reaction monitoring to determine endpoint. check_monitoring->implement_monitoring No check_side_reactions Are side reactions (e.g., regioisomers) evident? check_monitoring->check_side_reactions Yes implement_monitoring->end address_side_reactions Action: Adjust conditions (solvent, pH) to improve regioselectivity. Purify by chromatography. check_side_reactions->address_side_reactions Yes check_side_reactions->end No address_side_reactions->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[1][4]

regioisomer_formation Formation of Regioisomers in Knorr Pyrazole Synthesis reactants Unsymmetrical 1,3-Dicarbonyl + Propylhydrazine attack_a Attack at Carbonyl A reactants->attack_a attack_b Attack at Carbonyl B reactants->attack_b intermediate_a Hydrazone Intermediate A attack_a->intermediate_a intermediate_b Hydrazone Intermediate B attack_b->intermediate_b cyclization_a Intramolecular Cyclization intermediate_a->cyclization_a cyclization_b Intramolecular Cyclization intermediate_b->cyclization_b product_a Regioisomer 1 (this compound derivative) cyclization_a->product_a product_b Regioisomer 2 (1-propyl-1H-pyrazole-3-carboxylic acid derivative) cyclization_b->product_b

Caption: Logical relationship illustrating the formation of regioisomers.[1]

References

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazole carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Pyrazole Carboxylic Acid

  • Question: My reaction has resulted in a low yield or failed to produce the target pyrazole carboxylic acid. What are the possible causes and how can I troubleshoot this?

  • Answer: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can arise from several factors.[1] Begin by assessing the purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[1] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1]

    Next, optimize your reaction conditions. Ensure the stoichiometry is correct; a slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[1] Temperature, reaction time, and solvent are critical parameters that may require optimization.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Also, consider the possibility of incomplete cyclization, which can be a cause of low yields.[1]

Problem 2: Formation of Multiple Products, Including Regioisomers

  • Question: My reaction has produced a mixture of isomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is governed by a combination of steric and electronic factors of the substituents on both reactants.[1]

    To improve regioselectivity, several strategies can be employed:

    • Solvent Choice: The solvent can have a significant impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of a single regioisomer compared to conventional solvents like ethanol.[2]

    • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, potentially favoring the formation of one isomer over the other.[1]

    • Steric Hindrance: Utilizing a starting material with a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.[1]

Problem 3: Unwanted Decarboxylation of the Product

  • Question: I am losing my carboxylic acid group during the reaction or work-up. How can I prevent this decarboxylation?

  • Answer: Pyrazole carboxylic acids can undergo decarboxylation, particularly under harsh conditions such as high temperatures or strongly acidic or basic environments.[3][4][5] This reaction can sometimes be facilitated by the presence of metal catalysts like copper.[6][7]

    To mitigate unwanted decarboxylation:

    • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times.

    • pH Neutralization: During work-up, carefully neutralize the reaction mixture to avoid exposure to strong acids or bases for extended periods.

    • Avoid Certain Metals: If not essential for the reaction, avoid contamination with copper or other metals that can catalyze decarboxylation.

Problem 4: Hydrolysis of Pyrazole Ester to the Carboxylic Acid

  • Question: My pyrazole ester is converting to the corresponding carboxylic acid. How can I avoid this?

  • Answer: Ester hydrolysis is a common side reaction, especially in the presence of water and acid or base catalysts.[8] To prevent this:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, using dry solvents and reagents.

    • Neutral pH: Maintain a neutral pH throughout the reaction and work-up to avoid acid or base-catalyzed hydrolysis.

    • Steric Shielding: In some cases, introducing bulky substituents near the ester group can sterically hinder the approach of water, thus slowing down hydrolysis.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing pyrazole carboxylic acids?

    • A1: The Knorr pyrazole synthesis and its variations are among the most common and versatile methods.[5][9][10] This typically involves the condensation of a 1,3-dicarbonyl compound (or a related precursor like a β-ketoester) with a hydrazine derivative.[9][10]

  • Q2: How can I purify my pyrazole carboxylic acid product?

    • A2: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol.[1] For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique.[1] In some instances, forming an acid addition salt with an inorganic or organic acid can facilitate purification through crystallization.[11]

  • Q3: My reaction mixture has turned dark. Is this normal?

    • A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1] While often not detrimental to the reaction, extensive discoloration may indicate significant side reactions. Purification of the final product should remove these colored impurities.[1]

Data Presentation

Table 1: Influence of Solvent on Regioisomer Ratio in the Knorr Synthesis of N-Methylpyrazoles

1,3-Dicarbonyl CompoundSolventRatio of Regioisomers (A:B)*Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanolLow regioselectivity-
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15-[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3-[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol~1:1.3-
Ethyl 4-(2-furyl)-2,4-dioxobutanoateHFIP>98:2-[2]

*Regioisomer A is the 3-substituted pyrazole, and Regioisomer B is the 5-substituted pyrazole.

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Pyrazolone from a β-Ketoester

This protocol is adapted from the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one.[1]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction on a hot plate with stirring at approximately 100°C.

    • Monitor the reaction for 1 hour using TLC (e.g., 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.

    • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring rapidly for 30 minutes to encourage crystallization.

    • Filter the mixture using a Büchner funnel.

    • Rinse the collected solid product with a small amount of water and allow it to air dry.

    • The crude product can be further purified by recrystallization if necessary.

Protocol 2: Purification of Pyrazole Carboxylic Acids by Recrystallization

  • Procedure:

    • Dissolve the crude pyrazole carboxylic acid in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Pyrazole Carboxylic Acid Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Assess Starting Material Purity check_yield->check_purity Yes check_isomers Mixture of Products? check_yield->check_isomers No optimize_conditions Optimize Reaction Conditions (Stoichiometry, T, Time, Solvent) check_purity->optimize_conditions optimize_conditions->start improve_regioselectivity Improve Regioselectivity (Solvent, pH, Sterics) check_isomers->improve_regioselectivity Yes check_decarboxylation Loss of COOH group? check_isomers->check_decarboxylation No improve_regioselectivity->start moderate_conditions Use Milder Conditions (Temp, pH) check_decarboxylation->moderate_conditions Yes end_product Desired Product check_decarboxylation->end_product No moderate_conditions->start ProblemCauseSolution Common Problems, Causes, and Solutions problem1 Problem Low Yield cause1a Cause Impure/Degraded Reagents problem1->cause1a cause1b Cause Suboptimal Conditions problem1->cause1b solution1a Solution Use Fresh/Purified Reagents cause1a->solution1a solution1b Solution Optimize T, Time, Solvent, Stoichiometry cause1b->solution1b problem2 Problem Regioisomer Formation cause2 Cause Unsymmetrical Reactants problem2->cause2 solution2 Solution Change Solvent (e.g., TFE/HFIP), Adjust pH, Utilize Sterics cause2->solution2 problem3 Problem Decarboxylation cause3 Cause Harsh Conditions (Heat, pH) problem3->cause3 solution3 Solution Use Milder Conditions, Careful pH Control cause3->solution3 problem4 Problem Ester Hydrolysis cause4 Cause Presence of Water/Acid/Base problem4->cause4 solution4 Solution Use Anhydrous Conditions, Maintain Neutral pH cause4->solution4

References

analytical methods for detecting impurities in 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 1-propyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities in this active pharmaceutical ingredient (API). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Potential impurities can originate from the synthetic route and degradation. Common impurities may include:

  • Starting Materials: Unreacted precursors such as 1,3-dicarbonyl compounds and propylhydrazine.

  • Regioisomers: Synthesis with unsymmetrical starting materials can lead to the formation of the isomeric product, 3-propyl-1H-pyrazole-5-carboxylic acid. Alkylation of the pyrazole ring can also result in N-1 and N-2 isomers.

  • By-products: Side-products from specific reactions, for example, in a Vilsmeier-Haack reaction, partially formylated or chlorinated species could be present.

  • Degradation Products: Hydrolysis, oxidation, or photolytic degradation can lead to various breakdown products. Forced degradation studies are recommended to identify these potential degradants.[1][2][3][4][5]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[6][7][8]

Q2: My HPLC chromatogram shows peak tailing for the main peak. What could be the cause?

A2: Peak tailing for acidic compounds like this compound is often due to interactions with the stationary phase. Potential causes and solutions include:

  • Silanol Interactions: Free silanol groups on the silica-based column can interact with the acidic analyte. Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanols and the analyte, improving peak shape.

  • Insufficient Buffering: The mobile phase may not have adequate buffering capacity, leading to inconsistent ionization of the analyte. Ensure your buffer concentration is sufficient (typically 10-25 mM).

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent or following the manufacturer's cleaning protocol is recommended.

Q3: I am not seeing any peaks for volatile impurities in my GC-MS analysis. What should I check?

A3: The absence of expected volatile impurity peaks in GC-MS can be due to several factors:

  • Inappropriate Sample Preparation: For pyrazole carboxylic acids, derivatization (e.g., silylation) is often necessary to increase volatility and thermal stability. Ensure your derivatization reaction has gone to completion.

  • Injector Temperature: The injector temperature might be too low to volatilize the analytes effectively or too high, causing degradation. Optimize the injector temperature.

  • Column Choice: The GC column may not be suitable for separating your target analytes. A column with appropriate polarity should be selected.

  • Headspace Parameters: If using headspace analysis for residual solvents, ensure that the vial temperature and equilibration time are optimized for the efficient partitioning of analytes into the headspace.[6][9]

Q4: How can I confirm the structure of an unknown impurity detected by LC-MS?

A4: Structural elucidation of an unknown impurity typically involves a combination of techniques. LC-MS/MS is a powerful tool that provides fragmentation patterns of the impurity.[10][11] This data, combined with high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition, can provide significant structural information. For unambiguous identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[12]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
No Peaks No sample injected, detector off, incorrect mobile phase.Verify injection, check detector status and connections, ensure correct mobile phase composition.
Ghost Peaks Contaminated mobile phase, carryover from previous injection.Prepare fresh mobile phase, run blank injections to clean the injector and column.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations.Ensure proper mixing of mobile phase, use a column oven for temperature control.
Broad Peaks High dead volume, column degradation, sample solvent mismatch.Check for loose fittings, replace the column if old, dissolve the sample in the mobile phase.
GC-MS Method Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape Active sites in the inlet or column, analyte degradation.Use a deactivated inlet liner, check for column bleed, optimize injector temperature.
Low Sensitivity Leaks in the system, incorrect MS tuning.Perform a leak check, ensure the MS is tuned according to the manufacturer's recommendations.
Baseline Noise Column bleed, contaminated carrier gas.Condition the column, use high-purity carrier gas with appropriate traps.
Mass Spectral Issues Incorrect ionization energy, contaminated ion source.Use standard 70 eV for electron ionization, clean the ion source.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

GC-MS Method for Volatile Impurities and Residual Solvents

This method is suitable for the analysis of volatile organic impurities and residual solvents. Headspace sampling is recommended for residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-450 amu.

  • Sample Preparation (for non-volatile samples requiring derivatization):

    • Weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

  • Sample Preparation (for residual solvents using headspace):

    • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., DMSO or DMF).

    • Seal the vial and place it in the headspace autosampler.

    • Equilibrate the vial at 80 °C for 20 minutes before injection.

NMR Spectroscopy for Structural Elucidation and Purity Assessment

NMR is a powerful tool for the structural confirmation of the API and the identification of impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for structural elucidation of unknown impurities.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are used to assign the structure and quantify impurities relative to the main compound, often with the use of an internal standard for absolute quantification.

Data Presentation

Table 1: HPLC Method - Potential Impurities and Expected Retention Time Windows
Compound TypeExampleExpected Retention Time Window (min)
API This compound10 - 15
Regioisomer 3-propyl-1H-pyrazole-5-carboxylic acid9 - 14
Starting Material (less polar) e.g., Ethyl 2,4-dioxoheptanoate12 - 17
Starting Material (more polar) Propylhydrazine2 - 5
Degradation Product (more polar) e.g., Pyrazole-3,5-dicarboxylic acid5 - 10

Note: The exact retention times will depend on the specific HPLC system and conditions.

Table 2: GC-MS Method - Common Residual Solvents and their ICH Limits
SolventClassICH Limit (ppm)
Methanol23000
Ethanol35000
Acetone35000
Dichloromethane2600
Toluene2890
Heptane35000
Ethyl Acetate35000

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GCMS->Impurity_Profiling Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Quantification Quantification Impurity_Profiling->Quantification

Caption: General experimental workflow for impurity analysis.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Silanol Interactions Problem->Cause1 Cause2 Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use end-capped column or lower pH Cause1->Solution1 Solution2 Add buffer to mobile phase Cause2->Solution2 Solution3 Reduce sample concentration Cause3->Solution3

References

stability and degradation of 1-propyl-1H-pyrazole-5-carboxylic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-propyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound can be affected by several environmental factors. Key considerations include exposure to light (photostability), temperature (thermal stability), pH of the solution, and the presence of oxidizing agents.[1] Additionally, in biological systems, metabolic enzymes can play a significant role in its degradation.

Q2: How can I design a comprehensive stability study for this compound?

A2: A robust stability study involves subjecting the compound to a range of stress conditions to understand its degradation pathways.[2][3] This typically includes forced degradation studies under thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress.[4] It is crucial to establish a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound from its degradation products.[2][3]

Q3: What are the expected degradation products of pyrazole-containing compounds?

A3: Pyrazole rings can be susceptible to oxidation.[5] Depending on the substituents, N-dealkylation is a possible metabolic route for N-substituted pyrazoles.[6] Additionally, for carboxylic acid-containing compounds, conjugation reactions like glucuronidation can occur in vivo.[6][7] Ring opening can also occur under strong basic conditions.[5]

Q4: My HPLC results show unexpected peaks during my stability study. What could be the cause?

A4: Unexpected peaks can arise from several sources. These could be actual degradation products, impurities present in the initial sample, or artifacts from the analytical method itself. It is important to run a control sample (unstressed) to identify initial impurities. If the peaks are unique to the stressed samples, they are likely degradation products. Further characterization using techniques like mass spectrometry (MS) is recommended to identify these unknown peaks.

Q5: How do I ensure my analytical method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, and it must be able to separate the API from its degradation products and any other potential impurities.[3] To validate your method, you should perform forced degradation studies and demonstrate that the peaks for the parent compound and its degradation products are well-resolved.

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability and degradation studies of this compound.

Issue 1: No Degradation Observed Under Stress Conditions
  • Possible Cause: The stress conditions may not be harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stressor Intensity: If no degradation is seen with 0.1 M HCl or NaOH, consider using 1 M solutions.[4]

    • Extend Exposure Time: Increase the duration of exposure to the stress condition.

    • Elevate Temperature: For thermal and hydrolytic studies, increasing the temperature (e.g., from 40°C to 60°C or 80°C) can accelerate degradation.[4]

    • Confirm Compound Purity: Ensure the starting material is of high purity and that the lack of degradation is not due to an unusually stable batch.

Issue 2: Excessive Degradation (>20%) Observed
  • Possible Cause: The stress conditions are too harsh, leading to complete degradation of the compound and potentially secondary degradation products that may not be easily detectable. The goal of forced degradation is typically to achieve 5-20% degradation.[4]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

    • Shorten Exposure Time: Decrease the duration of the experiment and take more frequent time points.

    • Lower Temperature: Conduct the study at a lower temperature to slow down the degradation rate.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: The HPLC method is not optimized for separating the parent compound from its degradation products.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the organic-to-aqueous ratio, change the organic solvent (e.g., from acetonitrile to methanol), or alter the pH of the aqueous phase.

    • Change HPLC Column: Use a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) or a different particle size.

    • Adjust Flow Rate and Temperature: Optimizing the column temperature and mobile phase flow rate can improve peak shape and resolution.

Experimental Protocols

Below are detailed methodologies for key stability experiments.

Forced Degradation Studies

A stability-indicating HPLC method should be developed and validated before initiating these studies. The target degradation for these studies is typically 5-20%.[4]

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile mixture).

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze samples at appropriate time intervals by HPLC.

  • Data Presentation:

Time (hours)% Remaining (Exposed)% Remaining (Control)
0100100
695.299.8
1289.899.7
2482.199.5
  • Protocol:

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).[4]

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

    • A control sample should be stored at a lower, controlled temperature (e.g., 4°C).

  • Data Presentation:

Time (days)% Remaining (80°C)% Remaining (4°C)
0100100
798.599.9
1496.299.8
3091.799.7
  • Protocol:

    • Acid Hydrolysis: Prepare a solution of the compound in 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C).[4] At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.[4]

    • Base Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C).[4] At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.[4]

    • Neutral Hydrolysis: Prepare a solution of the compound in purified water and maintain it at a controlled temperature. Analyze at various time points.

  • Data Presentation:

ConditionTime (hours)% Remaining
0.1 M HCl0100
497.3
894.1
2485.6
0.1 M NaOH0100
288.9
479.5
865.2
Water0100
2499.5
  • Protocol:

    • Prepare a solution of the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).[4]

    • Keep the solution at room temperature, protected from light.[4]

    • Analyze samples at appropriate time points by HPLC.

  • Data Presentation:

Time (hours)% Remaining
0100
292.8
486.4
875.1

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Forced Degradation Studies cluster_Analysis Analysis cluster_Outcome Outcome Compound 1-Propyl-1H-pyrazole- 5-carboxylic acid Method_Dev Develop & Validate Stability-Indicating HPLC Method Compound->Method_Dev Photostability Photostability (UV/Vis Light) Method_Dev->Photostability Thermal Thermal Stability (Elevated Temperature) Method_Dev->Thermal Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Method_Dev->Hydrolysis Oxidation Oxidative Stability (e.g., H2O2) Method_Dev->Oxidation HPLC_Analysis HPLC Analysis (Quantify Parent & Degradants) Photostability->HPLC_Analysis Thermal->HPLC_Analysis Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Characterization Characterize Degradants (e.g., LC-MS) HPLC_Analysis->Characterization Stability_Profile Establish Stability Profile HPLC_Analysis->Stability_Profile Degradation_Pathways Identify Degradation Pathways Characterization->Degradation_Pathways

Caption: Workflow for assessing the stability of this compound.

Potential_Degradation_Pathways cluster_Pathways Potential Degradation Routes Parent 1-Propyl-1H-pyrazole- 5-carboxylic acid Oxidation_Product Oxidized Pyrazole Ring Parent->Oxidation_Product Oxidation Dealkylation_Product 1H-pyrazole-5-carboxylic acid (N-Dealkylation) Parent->Dealkylation_Product Metabolism (N-dealkylation) Conjugate Glucuronide Conjugate Parent->Conjugate Metabolism (Glucuronidation) Ring_Opening Ring-Opened Product Parent->Ring_Opening Strong Base

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Analysis of 1-propyl-1H-pyrazole-5-carboxylic acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of 1-propyl-1H-pyrazole-5-carboxylic acid and its structural isomers, 1-propyl-1H-pyrazole-3-carboxylic acid and 1-propyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential therapeutic applications of these pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The position of substituents on the pyrazole ring is known to significantly influence the biological activity of these compounds. This guide focuses on the N-propyl substituted pyrazole carboxylic acid isomers to highlight potential differences in their activity based on the location of the carboxylic acid group.

While direct comparative studies on the biological activities of this compound versus its 3- and 4-carboxylic acid isomers are not extensively available in the current literature, this guide synthesizes information from structure-activity relationship (SAR) studies of related pyrazole carboxylic acids to provide insights into their potential activities.

Structure-Activity Relationship Insights

The biological activity of pyrazole carboxylic acids is influenced by the electronic and steric properties of the substituents and their relative positions on the pyrazole ring.

  • Position of the Carboxylic Acid Group: The position of the carboxylic acid, a key pharmacophore, can significantly impact the molecule's ability to interact with biological targets. For instance, in a study on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives, the position of electronegative atoms like oxygen was found to be crucial for antifungal activity.[2]

  • N-Alkylation: The presence and nature of the substituent at the N1 position of the pyrazole ring can modulate the compound's lipophilicity and steric bulk, thereby affecting its pharmacokinetic and pharmacodynamic properties.

  • Other Substituents: Additional substitutions on the pyrazole ring can further tune the biological activity, selectivity, and potency of the compounds.

Potential Biological Activities: A Comparative Overview

Based on the activities reported for various pyrazole carboxylic acid derivatives, the 1-propyl substituted isomers are predicted to exhibit a range of biological effects. The following table summarizes these potential activities, while noting the lack of direct comparative data necessitates further experimental validation.

Biological ActivityThis compound1-propyl-1H-pyrazole-3-carboxylic acid1-propyl-1H-pyrazole-4-carboxylic acidKey Considerations from SAR Studies
Antimicrobial Activity PredictedPredictedPredictedThe substitution pattern on the pyrazole ring is critical for antimicrobial effects.[4]
Anti-inflammatory Activity PredictedPredictedPredictedPyrazole carboxylic acid hydrazides have shown anti-inflammatory activity.[1][5]
Anticancer Activity PredictedPredictedPredictedPyrazole derivatives have been investigated as inhibitors of various cancer-related targets.[6][7]

Note: The activities listed are predicted based on the general activity of the pyrazole carboxylic acid scaffold and require experimental confirmation for these specific isomers.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments that can be used to compare the biological activities of these pyrazole isomers.

Antimicrobial Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the pyrazole isomers against various bacterial and fungal strains.

Method: Broth Microdilution Assay

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The pyrazole isomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Serial Dilutions of Pyrazole Isomers Compounds->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination of MIC Incubation->MIC Cytotoxicity_Assay_Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Pyrazole Isomers Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer Pyrazole Pyrazole Derivatives COX COX Pathway Pyrazole->COX NFkB NF-kB Pathway Pyrazole->NFkB Kinase Kinase Signaling (e.g., EGFR, CDK) Pyrazole->Kinase Apoptosis Apoptosis Pathway Pyrazole->Apoptosis

References

A Comparative Guide to the Biological Activity of 1-Propyl-1H-pyrazole-5-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 1-propyl-1H-pyrazole-5-carboxylic acid and its close structural analogs. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to aid in the research and development of novel therapeutic agents based on this chemical core.

Quantitative Comparison of Biological Activity

Due to the limited availability of comprehensive comparative data for a series of this compound derivatives, this table includes data for closely related analogs, primarily 1-methyl and N-phenyl-5-propyl pyrazole carboxamides, to provide insights into the potential activities of this compound class.

Compound IDScaffoldBiological ActivityAssay SystemQuantitative Data
H24 1-methyl-1H-pyrazole-5-carboxamideAntiproliferativeLNCaP (Prostate Cancer Cell Line)GI50 = 7.73 µM
AntiproliferativePC-3 (Prostate Cancer Cell Line)GI50 = 7.07 µM
PSA Expression InhibitionLNCaP CellsComplete blockage at 10 µM
Compound 6 N-phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6 InhibitionBiochemical AssayIC50 = 4.95 nM
HDAC6 DegradationCellular AssayDC50 = 0.96 nM
Antinecroptotic ActivityCellular AssayIC50 = 0.5 nM

Key Signaling Pathway: Androgen Receptor (AR) Signaling

The androgen receptor signaling pathway is crucial in the development and progression of prostate cancer. Several pyrazole derivatives have been investigated for their potential to modulate this pathway. The following diagram illustrates the canonical AR signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Target_Genes Target Gene Transcription (e.g., PSA) ARE->Target_Genes Cell_Growth Cell Proliferation & Survival Target_Genes->Cell_Growth

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the biological activities of pyrazole derivatives.

Histone Deacetylase 6 (HDAC6) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease like trypsin and a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid enzyme inhibition.

  • Enzyme Addition: To the wells of the 96-well plate, add the diluted test compounds or vehicle control. Then, add the diluted HDAC6 enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the deacetylation reaction to proceed.

  • Signal Development: Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: The fluorescence signal is directly proportional to HDAC6 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

This protocol provides a general outline for assessing the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values from the dose-response curves.

Prostate-Specific Antigen (PSA) Expression Assay

This can be evaluated at the protein or mRNA level. A common method for protein level is ELISA.

Materials:

  • LNCaP cells

  • Cell culture reagents

  • Test compounds

  • Lysis buffer

  • Human PSA ELISA kit

Procedure:

  • Cell Culture and Treatment: Culture LNCaP cells and treat them with different concentrations of the test compounds for a specified duration.

  • Lysate Preparation: After treatment, collect the cell culture supernatant or lyse the cells to collect the protein.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates or supernatants to wells coated with a PSA capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance and quantify the amount of PSA in each sample based on a standard curve. Determine the effect of the compounds on PSA expression.

A Comparative Guide to 1-propyl-1H-pyrazole-5-carboxylic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-propyl-1H-pyrazole-5-carboxylic acid as a reference standard against viable alternatives. It includes detailed physicochemical properties, a proposed analytical methodology for purity assessment, and a comparative analysis to aid in the selection of the most suitable reference material for your research and development needs.

Introduction to this compound

This compound (CAS No. 1004643-68-8) is a substituted pyrazole carboxylic acid.[1] Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with any analytical testing, the use of a well-characterized reference standard is crucial for obtaining accurate and reproducible results. This guide evaluates the suitability of this compound for this purpose.

Physicochemical Properties and Comparison with Alternatives

A critical aspect of a reference standard is its well-defined chemical and physical properties. The following table summarizes the key properties of this compound and two structurally similar, commercially available alternatives: 1-methyl-1H-pyrazole-5-carboxylic acid and 3-propyl-1H-pyrazole-5-carboxylic acid.

PropertyThis compound1-methyl-1H-pyrazole-5-carboxylic acid3-propyl-1H-pyrazole-5-carboxylic acid
CAS Number 1004643-68-8[1]16034-46-1[2]76424-47-0
Molecular Formula C₇H₁₀N₂O₂[1]C₅H₆N₂O₂[2]C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [1]126.11 g/mol [2]154.17 g/mol
Purity (Typical) ≥98%[1]≥97%[2]Not specified by all suppliers
Melting Point Not available220-225 °C[2]Not available
Appearance SolidSolid[2]Solid
Solubility Information not widely availableSoluble in methanol and DMSOInformation not widely available

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the purity determination of this compound, based on established methods for similar pyrazole derivatives.

Objective: To determine the purity of this compound and separate it from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (HPLC grade).

  • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25.1-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the reference standard is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Mandatory Visualizations

The following diagrams illustrate the logical comparison of the reference standards and the experimental workflow for purity analysis.

Comparative Analysis of Pyrazole Carboxylic Acid Reference Standards cluster_target Target Compound cluster_alternatives Alternative Standards cluster_comparison Key Comparison Points Target This compound CAS: 1004643-68-8 MW: 154.17 Purity: >=98% Purity Purity Specification Target->Purity High MW Molecular Weight Target->MW Structure Structural Similarity Target->Structure Availability Commercial Availability Target->Availability Available Alt1 1-methyl-1H-pyrazole-5-carboxylic acid CAS: 16034-46-1 MW: 126.11 Purity: >=97% Alt1->Purity Good Alt1->MW Alt1->Structure Different alkyl group Alt1->Availability Readily Available Alt2 3-propyl-1H-pyrazole-5-carboxylic acid CAS: 76424-47-0 MW: 154.17 Purity: Not specified Alt2->Purity Variable Alt2->MW Alt2->Structure Isomeric Alt2->Availability Available

Caption: Logical comparison of pyrazole carboxylic acid reference standards.

Experimental Workflow for Purity Assessment by HPLC start Start: Obtain Reference Standard prep Sample Preparation - Weigh Standard - Dissolve in Methanol - Dilute with Mobile Phase - Filter start->prep hplc HPLC Analysis - Inject Sample - Run Gradient Method - UV Detection at 254 nm prep->hplc data Data Processing - Integrate Peak Areas hplc->data purity Purity Calculation - Area Percent Method data->purity report Generate Certificate of Analysis purity->report end End report->end

Caption: HPLC workflow for purity analysis of a reference standard.

Conclusion

This compound is a suitable candidate for use as a reference standard, particularly in assays where its specific structure is the target analyte. Its high purity (≥98%) as offered by commercial suppliers provides a strong basis for its use.[1] However, for comprehensive method validation and in the absence of a certified reference material with extensive characterization data, it is advisable to perform in-house qualification against other well-characterized, structurally similar compounds like 1-methyl-1H-pyrazole-5-carboxylic acid. The provided HPLC protocol offers a robust starting point for the analytical assessment of this compound, ensuring the accuracy and reliability of experimental results in research and drug development.

References

Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of recent molecular docking studies reveals key structural insights into the inhibition of cancer-related kinases by pyrazole derivatives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of binding affinities, experimental protocols, and the signaling context of these promising inhibitor candidates.

Recent in silico studies have highlighted the potential of pyrazole-based compounds as potent inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF. This guide synthesizes findings from comparative molecular docking analyses, presenting quantitative data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid in the rational design of next-generation kinase inhibitors.

Data Presentation: Performance of Pyrazole-Based Inhibitors

The following tables summarize the quantitative data from two key studies, showcasing the binding affinities of pyrazole derivatives against their respective kinase targets.

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Wild-Type and Mutant EGFR Kinase. [1]

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)
F4 Mutant EGFR4HJO-10.9
Wild-Type EGFR1XKK-10.3
F8 Mutant EGFR4HJO-10.7
Wild-Type EGFR1XKK-10.2
F12 Mutant EGFR4HJO-10.7
Wild-Type EGFR1XKK-10.1
F16 Mutant EGFR4HJO-10.8
Wild-Type EGFR1XKK-10.2
F20 Mutant EGFR4HJO-10.6
Wild-Type EGFR1XKK-10.1
F24 Mutant EGFR4HJO-10.6
Wild-Type EGFR1XKK-10.1

Data sourced from a 2025 study on the molecular interaction profiling of pyrazole derivatives as EGFR kinase inhibitors.[1]

Table 2: Kinase Inhibitory Activity of a Triarylpyrazole Derivative (Compound 6). [2]

Kinase Target% Inhibition at 10 µMIC50 (µM)
AKT185>10
AKT278>10
BRAF V600E 92 <10
EGFR88>10
p38α75>10
PDGFRβ81>10

Data from a study on the kinase inhibitory activities of a novel series of anticancer pyrazole derivatives.[2]

Experimental Protocols

The methodologies employed in the cited studies form the basis for the presented data. Understanding these protocols is crucial for the replication and extension of these findings.

Molecular Docking Protocol for EGFR Inhibitors[1]

1. Target Preparation:

  • The crystal structures of wild-type EGFR (PDB ID: 1XKK) and mutant EGFR (PDB ID: 4HJO) were retrieved from the Protein Data Bank.

  • Water molecules and heteroatoms were removed from the protein structures.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein residues.

2. Ligand Preparation:

  • The 2D structures of the pyrazole derivatives were drawn using ChemDraw.

  • The structures were converted to 3D and energetically minimized using a suitable force field.

  • Gasteiger charges were computed for the ligand atoms.

3. Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.[1]

  • A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain.

  • The Lamarckian Genetic Algorithm was employed for the conformational search.

  • The final docked conformations were ranked based on their binding energy scores.

In Vitro Kinase Assay Protocol[2]

1. Kinase Panel Screening:

  • The pyrazole derivative (Compound 6) was screened against a panel of protein kinases at a concentration of 10 µM.

  • The radiometric or ADP-Glo assay method was utilized to measure kinase activity.

2. IC50 Determination:

  • For kinases showing significant inhibition (e.g., BRAF V600E), a dose-response curve was generated to determine the half-maximal inhibitory concentration (IC50).

  • The compound was tested at various concentrations, and the percentage of kinase inhibition was measured.

  • The IC50 value was calculated by fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Inhibitor->Raf

EGFR and BRAF Signaling Pathway Inhibition

Docking_Workflow PDB 1. Protein Structure (e.g., EGFR from PDB) TargetPrep 3. Target Preparation (Remove water, add hydrogens) PDB->TargetPrep LigandPrep 2. Ligand Preparation (Pyrazole Derivative) Docking 5. Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid 4. Grid Box Generation (Define binding site) TargetPrep->Grid Grid->Docking Analysis 6. Analysis of Results (Binding energy, interactions) Docking->Analysis Validation 7. Experimental Validation (In vitro kinase assay) Analysis->Validation

Typical Molecular Docking Workflow

References

Comparative Analysis of Alkyl-Substituted Pyrazole Carboxylic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of alkyl-substituted pyrazole carboxylic acids as potent inhibitors of three distinct enzyme classes: DNA N6-methyladenine (6mA) demethylase ALKBH1, Rho-associated coiled-coil containing protein kinase (ROCK-II), and Carbonic Anhydrases (CAs). The information presented is collated from recent studies and aims to provide a clear, data-driven overview for researchers in drug discovery and development.

Introduction

Pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity for various biological targets. This guide focuses on the impact of alkyl and aryl substitutions on the inhibitory activity of pyrazole carboxylic acid derivatives against ALKBH1, ROCK-II, and various isoforms of carbonic anhydrase.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of alkyl-substituted pyrazole carboxylic acids is highly dependent on the nature and position of substituents on both the pyrazole and appended ring systems. The following sections summarize the key SAR findings for each enzyme target.

ALKBH1 Inhibition

Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1, a potential target in gastric cancer.[1][4][5] Systematic structural optimization has revealed critical insights into the SAR of this class of compounds.

Key SAR observations for ALKBH1 inhibitors are as follows:

  • Pyrazole Core: The unsubstituted 1H-pyrazole-4-carboxylic acid moiety is crucial for activity. The nitrogen atom at the 2-position of the pyrazole ring is thought to be essential for chelating with the Mn2+ ion in the active site.[1] Moving the carboxylic acid from the 4-position to the 3-position results in a dramatic loss of activity.[1]

  • Substitutions on the Phenyl Ring: Modifications on the phenyl ring attached to the pyrazole have a significant impact on potency. A systematic exploration of substituents has led to the discovery of highly potent inhibitors.[1]

Table 1: Inhibitory Activity (IC50) of 1H-Pyrazole-4-Carboxylic Acid Derivatives against ALKBH1

CompoundR1 (Position 1 of Pyrazole)R2 (Substituent on Phenyl Ring)ALKBH1 IC50 (µM)Reference
3 HH>10[1]
29 H3-chloro-4-(trifluoromethoxy)0.031 ± 0.007[1][4]
11 H (Carboxylic acid at position 3)->10[1]

Data presented is a selection to highlight key SAR points.

ROCK-II Inhibition

Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides have been identified as a novel class of potent and highly selective ROCK-II inhibitors.[6][7][8] The pyrazole moiety plays a key role in binding to the hinge region of the enzyme.

Key SAR observations for ROCK-II inhibitors include:

  • Pyrazole as a Hinge Binder: The pyrazole headgroup forms two crucial hydrogen bonds with the hinge region of ROCK-II, specifically with the backbone C=O of Glu-170 and the NH of Met-172.[6]

  • Central Aryl Ring Substitution: Introduction of substituents on the central phenyl ring can improve potency and selectivity. For example, a methoxy substitution improved selectivity against other kinases.[6]

  • Amide Moiety: The nature of the amide substituent is critical for potency. The benzodioxane-2-carboxamide moiety has been shown to be a key feature of highly potent inhibitors.[6][7]

Table 2: Inhibitory Activity (IC50) of Pyrazole Derivatives against ROCK-II

CompoundScaffoldSubstituentsROCK-II IC50 (nM)Reference
3 Pyrazole-phenylUnsubstituted72[6]
4 Pyrazole-phenylMethoxy on central phenyl30[6]
5 (SR-3677) Pyrazole-phenylDimethylaminoethoxy on central phenyl~3[7][8]

Data presented is a selection to highlight key SAR points.

Carbonic Anhydrase Inhibition

Aryl-substituted 5-phenyl-1H-pyrazole-3-carboxylic acids have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[9][10][11] These compounds have shown selective inhibition of tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.

Key SAR observations for CA inhibitors include:

  • Carboxylic Acid as Zinc Binding Group: The carboxylic acid moiety acts as a zinc-binding group (ZBG) in the active site of the enzyme.[9]

  • Substitution Pattern and Selectivity: The position and nature of substituents on the 5-phenyl ring influence isoform selectivity. Bulky para-substituents on the phenyl ring tend to favor hCA XII inhibition, while ortho- and meta-alkyl substituents favor hCA IX inhibition.[9]

  • Heteroaryl-pyrazoles: Incorporation of heteroaryl groups, such as indole, can lead to potent and selective hCA XII inhibitors.[9]

Table 3: Inhibitory Activity (Ki) of 5-Aryl-1H-pyrazole-3-carboxylic Acids against hCA Isoforms

CompoundSubstituent on 5-phenyl ringhCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)hCA XII Ki (µM)Reference
Unsubstituted H>50>5025.34.8[9]
Para-alkyl 4-tert-Butyl>50>5015.21.2[9]
Ortho, meta-alkyl 2,3-Dimethyl>50>505.110.4[9]

Data presented is a selection to highlight key SAR points.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ALKBH1 Demethylase Activity Assay

This assay measures the ability of a compound to inhibit the demethylation of a DNA substrate containing N6-methyladenine (6mA) by ALKBH1.

Materials:

  • Recombinant human ALKBH1

  • ssDNA oligonucleotide containing a single 6mA at a DpnII restriction site

  • Ferrous ammonium sulfate

  • 2-oxoglutarate (2OG)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 2 mM MgCl2)

  • Complementary ssDNA oligonucleotide

  • DpnII restriction enzyme

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Incubate ALKBH1 with the test compound, ferrous ammonium sulfate, 2OG, and the 6mA-containing ssDNA substrate in the assay buffer.

  • After a defined incubation period, inactivate the ALKBH1 enzyme by heating (e.g., 95°C for 10 minutes).

  • Anneal the treated ssDNA substrate with its complementary strand by slow cooling to room temperature to form dsDNA.

  • Digest the resulting dsDNA with the methylation-sensitive restriction enzyme DpnII. DpnII will only cleave the dsDNA if the methyl group on the adenine has been removed by ALKBH1.

  • Analyze the digestion products by PAGE to determine the extent of cleavage, which corresponds to the demethylase activity of ALKBH1.

  • Quantify the band intensities to calculate the percent inhibition by the test compound.[12][13]

ROCK-II Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of ROCK-II, which involves the phosphorylation of a substrate.

Materials:

  • Active recombinant human ROCK-II

  • MYPT1 substrate (or other suitable substrate)

  • ATP

  • Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the MYPT1 substrate.

  • In separate wells, incubate active ROCK-II enzyme with the test compound or vehicle control in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes) with gentle agitation.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the plate and add the anti-phospho-MYPT1 (Thr696) primary antibody.

  • Incubate and wash, then add the HRP-conjugated secondary antibody.

  • After another incubation and wash, add the TMB substrate and measure the absorbance at 450 nm.

  • The decrease in absorbance in the presence of the test compound relative to the control indicates the level of ROCK-II inhibition.[14][15]

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the assay buffer, test compound (or vehicle/positive control), and the CA enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode over a defined period. The absorbance increase is due to the formation of the yellow-colored p-nitrophenol product.

  • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.[16][17][18]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

SAR_Summary_ALKBH1 cluster_0 Core Scaffold cluster_1 Substitutions cluster_2 Activity Pyrazole-4-COOH 1H-Pyrazole-4-Carboxylic Acid (Essential for Activity) Phenyl_Ring Attached Phenyl Ring Pyrazole-4-COOH->Phenyl_Ring Linkage Alkyl_Substituents Alkyl/Halogen Substituents (Modulate Potency) Phenyl_Ring->Alkyl_Substituents Substitution High_Potency High Potency (e.g., Compound 29) Alkyl_Substituents->High_Potency Leads to

Caption: SAR of Pyrazole Carboxylic Acids as ALKBH1 Inhibitors.

Experimental_Workflow_CA_Inhibition start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) start->prepare_reagents plate_setup Plate Setup (Add Buffer, Inhibitor, Enzyme) prepare_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance (405 nm) in Kinetic Mode initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate Reaction Rates and % Inhibition) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling_Pathway_ROCK RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates Substrate Substrate (e.g., MYPT1) ROCK->Substrate Phosphorylates Pyrazole_Inhibitor Pyrazole Carboxylic Acid Derivative Pyrazole_Inhibitor->ROCK Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Effects Cellular Effects (e.g., Cytoskeletal Reorganization) Phospho_Substrate->Cellular_Effects

Caption: Inhibition of the RhoA/ROCK Signaling Pathway.

References

assessing the selectivity of 1-propyl-1H-pyrazole-5-carboxylic acid based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, offering a versatile framework for developing potent and selective therapeutic agents. This guide provides a comparative analysis of the selectivity of various pyrazole-based inhibitors, with a focus on derivatives of the 1-alkyl-1H-pyrazole-5-carboxylic acid template. Due to the limited availability of comprehensive, publicly accessible head-to-head screening data for a single, homologous series of 1-propyl-1H-pyrazole-5-carboxylic acid inhibitors, this guide draws upon data from various pyrazole-based inhibitors to illustrate key principles of selectivity and structure-activity relationships (SAR).

Data Presentation: Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50 values) of representative pyrazole-based compounds against a panel of kinases. This data, collated from multiple studies, highlights how structural modifications to the pyrazole core can significantly influence potency and selectivity.

Table 1: Selectivity Profile of Representative Pyrazole-Based Kinase Inhibitors

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Off-Target Kinases (IC50 > 10x Target)Reference
Compound 1 1,3,5-Trisubstituted PyrazoleAkt161JNK1, p38α[1]
Compound 2 Pyrazolyl BenzimidazoleAurora A/B28.9 (A), 2.2 (B)Not specified[1]
Compound 3 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3227p38α, GSKβ, Erk, JNK1, JNK2[2]
Compound 4 Pyrazole-fused Curcumin Analog--Broad anti-proliferative activity[3]
Compound 5 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative--Broad anti-proliferative activity[4]

Note: The data presented is for illustrative purposes and is compiled from different sources. Direct comparison should be made with caution due to variations in assay conditions.

Experimental Protocols: Assessing Kinase Inhibitor Selectivity

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common in vitro kinase assays used in drug discovery.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][7][8][9]

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test inhibitor (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (ATP at or near the Km for the kinase).

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the ADP produced. The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the dose-response data to a suitable model.

HTRF® KinEASE™ Assay (Cisbio)

This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity.[10][11]

Principle:

A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. When the phosphorylated substrate is bound by both the antibody and streptavidin-XL665, FRET occurs between the europium donor and the XL665 acceptor, generating a signal proportional to the level of substrate phosphorylation.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • Test inhibitor

  • HTRF® KinEASE™ kit (Cisbio)

  • Kinase buffer

  • Low-volume, white multi-well plates (e.g., 384-well)

  • HTRF-compatible plate reader

Procedure:

  • Kinase Reaction:

    • Dispense 4 µL of kinase buffer into the wells.

    • Add 2 µL of the biotinylated substrate.

    • Add 2 µL of the test inhibitor at various concentrations.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Seal the plate and incubate at room temperature for the optimized reaction time.

  • Detection:

    • Add 10 µL of a pre-mixed solution of streptavidin-XL665 and the europium cryptate-labeled antibody.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

The HTRF ratio (acceptor signal / donor signal) is calculated. The inhibition of kinase activity is determined by the decrease in the HTRF ratio. IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical cascades in this regard.

PI3K_Akt_mTOR_Pathway receptor receptor protein protein inhibitor inhibitor process process RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazole-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK_ERK_Pathway receptor receptor protein protein inhibitor inhibitor process process GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Regulates Inhibitor Pyrazole-Based Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: MAPK/ERK signaling pathway and potential inhibition points.

Experimental Workflow

The process of assessing inhibitor selectivity involves a structured workflow, from initial screening to in-depth profiling.

experimental_workflow start_end start_end process process decision decision output output start Start: Synthesize Pyrazole Inhibitor Library primary_screen Primary Screening: Single-Dose Assay vs. Target Kinase start->primary_screen active_check Active? primary_screen->active_check ic50_determination IC50 Determination: Dose-Response Assay active_check->ic50_determination Yes inactive Inactive: Discard or Modify active_check->inactive No selectivity_screen Selectivity Profiling: Kinase Panel Screen ic50_determination->selectivity_screen analyze_data Data Analysis: Determine Selectivity Index selectivity_screen->analyze_data sar_analysis Structure-Activity Relationship (SAR) Analysis analyze_data->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Selection sar_analysis->end lead_optimization->start

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Bridging the Gap: An In Vitro and In Vivo Correlation Analysis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, a primary one being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo correlation for a series of pyrazole carboxylic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry. While direct in vitro-in vivo correlation (IVIVC) studies on 1-propyl-1H-pyrazole-5-carboxylic acid derivatives are not extensively documented in publicly available literature, this guide draws upon data from structurally related pyrazole derivatives to illuminate the critical factors influencing this translational gap. By examining experimental data and methodologies across different therapeutic areas, we aim to provide a framework for researchers to better predict the in vivo performance of their novel pyrazole-based compounds.

Comparative Data Analysis

The following tables summarize key in vitro and in vivo data for various pyrazole derivatives, showcasing the frequent disconnect between high in vitro potency and in vivo activity.

Table 1: Anticancer Activity of Pyrazole-Based Mdm2/4-p53 Interaction Inhibitors
CompoundIn Vitro Potency (IC50 in HCT 116 cells, µM)In Vivo Efficacy (HCT 116 Xenograft Model)Plasma Half-life (t1/2)
YH26418.3 ± 2.3No effect on tumor growth147 min
YH2638.9 ± 0.6No effect on tumor growth263 min
WW7513.1 ± 0.2No effect on tumor growth< 120 min

Data sourced from Christner et al.[1]

Observation: Despite demonstrating micromolar potency in cell-based assays, none of the compounds inhibited tumor growth in vivo. The study concluded that the tumor concentrations achieved were insufficient to match the intracellular concentrations required for efficacy in vitro, highlighting the critical role of pharmacokinetics in the IVIVC.[1]

Table 2: Antiproliferative and Angioinhibitory Activity of Pyrazolyl Tetrazole Acetic Acid Derivatives
CompoundIn Vitro Antiproliferative Activity (IC50, µM)In Vivo Anticancer Activity (% Increase in Life Span)
HT-29 (Colon Cancer) PC-3 (Prostate Cancer)
5c 6.439.83
Doxorubicin (Ref.)--

Data sourced from a study on novel pyrazole derivatives as antiproliferative agents.[2]

Observation: Compound 5c exhibited potent in vitro activity against both colon and prostate cancer cell lines, which translated to a significant increase in the life span of tumor-bearing mice in vivo.[2] This suggests a more favorable pharmacokinetic and pharmacodynamic profile for this particular derivative compared to the compounds in Table 1.

Table 3: Antifungal Activity of Triazoles with Phenylethynyl Pyrazole Side Chains
CompoundIn Vitro Antifungal Activity (MIC against C. albicans, µg/mL)In Vivo Efficacy (Fungal Burden in Mice Kidney at 1.0 mg/kg)
6c 0.0625Reduced fungal burden
5k 0.125-
Fluconazole (Ref.)--

Data sourced from a study on novel triazoles as antifungal agents.[3]

Observation: Compound 6c demonstrated excellent in vitro potency against Candida albicans, which was predictive of its ability to reduce the fungal burden in an in vivo mouse model.[3] This indicates a positive IVIVC for this antifungal agent.

Experimental Protocols

Understanding the methodologies behind the data is crucial for its interpretation and for designing future experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HCT 116, HT-29, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[1][2]

In Vivo Xenograft Model for Anticancer Activity
  • Cell Implantation: Human cancer cells (e.g., HCT 116) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compounds via a specific route (e.g., intravenous or oral) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The effect of the compound on tumor growth is compared to a vehicle-treated control group.[1]

In Vivo Ehrlich Ascites Carcinoma (EAC) Model
  • EAC Cell Inoculation: Mice are inoculated with EAC cells intraperitoneally.

  • Treatment: After 24 hours, the mice are treated with the test compounds for a specified number of days.

  • Monitoring: The animals are monitored for survival.

  • Data Analysis: The mean survival time (MST) and the percentage increase in life span (%ILS) are calculated to determine the anticancer efficacy.[2]

In Vivo Systemic Fungal Infection Model
  • Infection: Mice are infected with a pathogenic strain of fungi (e.g., Candida albicans) via tail vein injection.

  • Treatment: The infected mice are then treated with the test compounds.

  • Assessment: After a certain period, the mice are euthanized, and their organs (e.g., kidneys) are harvested.

  • Fungal Burden Determination: The organs are homogenized, and the number of colony-forming units (CFU) is determined by plating serial dilutions on an appropriate agar medium.[3]

Visualizing the Path from Lab to Life

Diagrams can help clarify the complex relationships and workflows in drug discovery.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_pk Pharmacokinetics in_vitro_assay In Vitro Assay (e.g., Enzyme Inhibition, Cytotoxicity) ic50 Determine IC50/MIC in_vitro_assay->ic50 pk_study Pharmacokinetic Study (ADME) ic50->pk_study Promising Potency correlation IVIVC Analysis ic50->correlation animal_model Animal Model of Disease (e.g., Xenograft, Infection) efficacy Measure In Vivo Efficacy (e.g., Tumor Reduction, Survival) animal_model->efficacy efficacy->correlation Compare Outcomes pk_params Determine Cmax, t1/2, AUC pk_study->pk_params pk_params->animal_model Favorable PK Profile

Caption: A generalized workflow for establishing an in vitro-in vivo correlation.

Anticancer_Pathway p53 p53 (Tumor Suppressor) Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces Mdm2_4 Mdm2/4 Mdm2_4->p53 Inhibits Pyrazole Pyrazole Derivative Pyrazole->Mdm2_4 Inhibits

Caption: Simplified signaling pathway showing the mechanism of action for pyrazole-based Mdm2/4-p53 inhibitors.

Conclusion

The successful development of novel this compound derivatives, and indeed any new chemical entity, hinges on a thorough understanding of the relationship between their in vitro properties and in vivo behavior. The case studies presented here, drawn from the broader family of pyrazole derivatives, underscore that while high in vitro potency is a prerequisite, it is not the sole determinant of in vivo success. Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), play a pivotal role in ensuring that a sufficient concentration of the drug reaches its target site of action for a sustained period. Researchers are encouraged to integrate early-stage ADME and pharmacokinetic profiling into their drug discovery programs to enhance the predictive value of their in vitro assays and increase the likelihood of translating promising laboratory findings into effective therapeutic agents.

References

comparative analysis of synthetic routes to substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a wide array of pharmaceuticals. The development of efficient and versatile synthetic routes to access functionally diverse pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of substituted pyrazoles, offering a critical evaluation of their performance, supported by experimental data.

Introduction to Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have led to their incorporation into numerous biologically active molecules. The synthesis of substituted pyrazoles has been a subject of intense research, leading to the development of several powerful synthetic methodologies. This guide will focus on a comparative analysis of four major synthetic routes: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and multicomponent reactions.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a target pyrazole is often dictated by factors such as the desired substitution pattern, availability of starting materials, reaction efficiency, and regioselectivity. The following sections provide a detailed comparison of the four selected methodologies.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3][4]

General Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_product Product 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Pyrazole Substituted Pyrazole 1,3-Dicarbonyl->Pyrazole + Hydrazine R3-NH-NH2 Hydrazine->Pyrazole Acid Catalyst -2H2O Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Chalcone Ar1-CH=CH-C(=O)-Ar2 Pyrazoline Pyrazoline Chalcone->Pyrazoline + Hydrazine R-NH-NH2 Hydrazine->Pyrazoline Solvent Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product NitrileImine R1-C≡N+-N-R2 Pyrazole Substituted Pyrazole NitrileImine->Pyrazole + Alkyne R3-C≡C-R4 Alkyne->Pyrazole [3+2] Cycloaddition MCR_Pyrazole cluster_reactants Reactants cluster_product Product Aldehyde Ar-CHO FusedPyrazole Fused Pyrazole Derivative Aldehyde->FusedPyrazole Malononitrile CH2(CN)2 Malononitrile->FusedPyrazole Hydrazine R-NH-NH2 Hydrazine->FusedPyrazole Dicarbonyl R'-CO-CH2-CO-R'' Dicarbonyl->FusedPyrazole One-pot

References

Benchmarking 1-propyl-1H-pyrazole-5-carboxylic Acid Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel kinase inhibitors is a central theme in modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as key regulators of cellular signaling, represent a large and well-validated class of drug targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds. This guide provides a framework for benchmarking the performance of a novel pyrazole-based compound, "1-propyl-1H-pyrazole-5-carboxylic acid," against a panel of established kinase inhibitors. Due to the absence of publicly available data on the kinase inhibitory activity of this compound, this document will serve as a template, presenting hypothetical data for this compound to illustrate the benchmarking process.

The comparative data herein is intended to guide researchers in evaluating the potential of new chemical entities. We will compare our compound of interest against well-characterized kinase inhibitors, Axitinib and Pazopanib, which are known for their potent anti-angiogenic properties mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other tyrosine kinases.[1]

Data Presentation: Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of our hypothetical compound, this compound, alongside the established inhibitors Axitinib and Pazopanib against a selection of relevant protein kinases. Lower IC50 values are indicative of greater potency.[1]

InhibitorTarget KinaseIC50 (nM)Assay Type
This compound VEGFR2 [Hypothetical Data: e.g., 50] Cell-free
PDGFRβ [Hypothetical Data: e.g., 120] Cell-free
c-Kit [Hypothetical Data: e.g., 250] Cell-free
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells[1]
VEGFR20.2Cell-free / Endothelial Cells[1]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[1]
PDGFRβ1.6Endothelial Cells[1]
c-Kit1.7Endothelial Cells[1]
PazopanibVEGFR110Cell-free[1]
VEGFR230Cell-free[1]
VEGFR347Cell-free[1]
PDGFRβ84Cell-free[1]
c-Kit74 - 140Cell-free[1]

Experimental Protocols

A standardized experimental protocol is crucial for generating comparable and reproducible data. The following section details a representative protocol for determining the IC50 values of kinase inhibitors in a cell-free assay.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[1]

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (this compound) and known inhibitors (Axitinib, Pazopanib)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Assay detection reagents (e.g., ADP-Glo™, a luminescence-based assay)[2][3]

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well microplates (low-volume, white)[1]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a broad concentration range.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitors to the appropriate wells. Include wells with DMSO only as a positive control (100% kinase activity) and wells without the kinase as a negative control (background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition measurement.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[2][3]

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2][3]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.[2][3]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[1]

Visualizations

Signaling Pathway

A common signaling pathway involving Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR is the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay described in the protocols section.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitor Compound C Add Inhibitor and Kinase Mix to Plate A->C B Prepare Kinase, Substrate, and Buffer Mix B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Deplete ATP E->F G Add Detection Reagent (Luminescence) F->G H Read Plate G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

Safety Operating Guide

Safe Disposal of 1-Propyl-1H-pyrazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-propyl-1H-pyrazole-5-carboxylic acid, catering to researchers, scientists, and professionals in drug development. The following procedures are based on established safety data for similar chemical compounds and are intended to ensure safe handling and environmental protection.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on standard laboratory safety protocols.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Respiratory Protection NIOSH-approved respirator for organic vapors and particulates.To avoid inhalation of dust or fumes, especially in poorly ventilated areas.
Protective Clothing Laboratory coat, long-sleeved, and closed-toe shoes.To protect skin and personal clothing from contamination.

Spill and Waste Management Protocol

In the event of a spill or when preparing for disposal, a systematic approach is crucial to mitigate risks. The following protocol outlines the step-by-step procedure for managing spills and preparing the chemical waste for final disposal.

1. Spill Containment and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

2. Waste for Disposal Preparation:

  • Containerization: Ensure the waste is stored in a compatible, well-sealed, and properly labeled container. The label should clearly identify the contents as "this compound waste" and include appropriate hazard symbols.

  • Segregation: Do not mix with incompatible waste streams. Store away from strong oxidizing agents.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from heat and direct sunlight, pending disposal.

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure compliance with local, state, and federal regulations. The decision-making process for disposal is illustrated in the diagram below.

start Identify Waste: This compound assess Assess Contamination Level and Quantity start->assess spill Spill or Unused Material? assess->spill spill_proc Follow Spill Cleanup Protocol spill->spill_proc Spill unused_proc Prepare for Disposal spill->unused_proc Unused containerize Containerize and Label Waste spill_proc->containerize unused_proc->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) Office storage->contact_ehs transport Arrange for Licensed Hazardous Waste Transporter contact_ehs->transport disposal Dispose at an Approved Waste Disposal Facility transport->disposal end Documentation and Record Keeping disposal->end

Caption: Disposal workflow for this compound.

Final Disposal Considerations

The ultimate disposal of this compound must be conducted in accordance with all applicable regulations.

  • Regulatory Compliance: It is the responsibility of the generator to determine the proper waste classification and disposal method.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Authorized Disposal Facility: The waste must be disposed of through a licensed and approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical into drains, soil, or other waterways.[1]

  • Professional Consultation: If in doubt, consult with a qualified environmental services professional to ensure safe and compliant disposal.

References

Personal protective equipment for handling 1-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, including personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles or glasses. A face shield may be required in situations with a higher risk of splashing.Protects against eye irritation or serious eye damage from dust or splashes.[1][2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1][2][4]
Respiratory Protection Dust respirator or use in a well-ventilated area, such as a fume hood.Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][3][5]
Skin and Body Protection Protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of handling.Minimizes the risk of skin exposure and contamination of personal clothing.[1][2][6]
II. Operational Plan: Handling Procedures

Safe handling practices are critical to prevent exposure and contamination.

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3][4][6][7]

  • The use of a local exhaust ventilation system or a fume hood is strongly recommended to control exposure.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2][3][5]

B. Handling Practices:

  • Avoid all personal contact with the substance, including inhalation of dust.[1]

  • Wear all required PPE as detailed in the table above before handling.[1][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][5][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][2][3][8]

  • Avoid the formation of dust and aerosols.[4][5][7]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[4][5][6][7]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

A. Chemical Waste:

  • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[4]

B. Container Disposal:

  • Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[4]

  • Combustible packaging materials may be disposed of through controlled incineration.[4]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Handle the Chemical C->D E Tightly Seal Container After Use D->E F Clean Work Area E->F Proceed to Cleanup G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: A flowchart outlining the safe handling procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.